6-Methoxyhex-1-yne
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
6-methoxyhex-1-yne |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7-8-2/h1H,4-7H2,2H3 |
InChI Key |
RUVTVSVJVRUUOJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methoxyhex-1-yne from 1-bromo-4-methoxybutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-methoxyhex-1-yne from 1-bromo-4-methoxybutane. The core of this process lies in the nucleophilic substitution reaction between an acetylide anion and the primary alkyl halide, a robust and widely utilized method for the formation of carbon-carbon bonds. This document outlines the theoretical basis, experimental protocol, and expected analytical data for this specific transformation.
Reaction Principle and Signaling Pathway
The synthesis of this compound is achieved through the alkylation of an acetylide anion with 1-bromo-4-methoxybutane. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:
-
Deprotonation of Acetylene: A strong base, typically a lithium amide or an organolithium reagent such as n-butyllithium, is used to deprotonate acetylene, forming a highly nucleophilic acetylide anion. In this guide, we will focus on the in-situ generation of lithium acetylide.
-
Nucleophilic Attack: The generated acetylide anion acts as a potent nucleophile and attacks the electrophilic carbon atom of 1-bromo-4-methoxybutane.
-
Displacement of the Leaving Group: The carbon-bromine bond is broken, and the bromide ion is displaced, resulting in the formation of the desired product, this compound.
The logical relationship of this synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Purity |
| 1-bromo-4-methoxybutane | C₅H₁₁BrO | 167.04 | >98% |
| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes |
| Acetylene | C₂H₂ | 26.04 | Purified gas |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - |
| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous |
Procedure:
-
Preparation of Lithium Acetylide Solution:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a dry ice/acetone condenser, and a rubber septum is dried under vacuum and filled with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous tetrahydrofuran (THF) is added to the flask, and the solvent is cooled to -78 °C using a dry ice/acetone bath.
-
Purified acetylene gas is bubbled through the cold THF for 30 minutes to obtain a saturated solution.
-
A solution of n-butyllithium (1.1 equivalents relative to 1-bromo-4-methoxybutane) in hexanes is added dropwise to the acetylene solution at -78 °C. The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of monolithium acetylide.
-
-
Alkylation Reaction:
-
1-bromo-4-methoxybutane (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the lithium acetylide solution at -78 °C.
-
The reaction mixture is slowly warmed to room temperature and stirred overnight.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
The experimental workflow can be visualized with the following diagram:
Caption: Experimental workflow for the synthesis.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yield can vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Value |
| Yield | 70-85% (typical) |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~150-155 °C (at atmospheric pressure) |
Spectroscopic Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods. The expected data is presented below.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | t | 2H | -CH₂-O- |
| ~3.35 | s | 3H | -O-CH₃ |
| ~2.25 | dt | 2H | -C≡C-CH₂- |
| ~1.95 | t | 1H | -C≡C-H |
| ~1.70 | p | 2H | -CH₂-CH₂-O- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~84.0 | -C≡C-H |
| ~72.0 | -CH₂-O- |
| ~68.5 | -C≡C-H |
| ~58.5 | -O-CH₃ |
| ~28.5 | -CH₂-CH₂-O- |
| ~18.0 | -C≡C-CH₂- |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch |
| ~2930, 2870 | Medium | C-H (sp³) stretch |
| ~2120 | Weak | C≡C stretch |
| ~1120 | Strong | C-O stretch |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 112 | [M]⁺ (Molecular ion) |
| 97 | [M - CH₃]⁺ |
| 81 | [M - OCH₃]⁺ |
| 67 | [M - CH₂OCH₃]⁺ |
Conclusion
The synthesis of this compound from 1-bromo-4-methoxybutane via acetylide alkylation is a reliable and efficient method for obtaining this valuable building block. The provided protocol and analytical data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development. Careful execution of the experimental procedure and thorough characterization of the product are essential for successful synthesis.
An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methoxyhex-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyhex-1-yne is an organic molecule featuring a terminal alkyne and a methoxy ether functional group. This unique combination of a reactive triple bond and a less reactive ether linkage makes it a potentially valuable building block in organic synthesis. Its utility can be envisioned in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science, where the introduction of a hexynyl chain with a terminal methoxy group can modify polarity, solubility, and metabolic stability. This guide provides a summary of the predicted physical and chemical properties of this compound, a plausible synthetic route, and an overview of its expected reactivity.
Predicted Physical Properties
The physical properties of this compound have been estimated based on its chemical structure and comparison with analogous compounds. These predicted values provide a useful starting point for experimental design and handling.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₁₂O | |
| Molecular Weight | 112.17 g/mol | |
| Boiling Point | ~130-150 °C | Estimated based on the boiling points of hex-1-yne (~71 °C) and the addition of a methoxy group, which increases molecular weight and intermolecular forces. |
| Melting Point | Not available | Likely to be a liquid at room temperature, with a low melting point. |
| Density | ~0.85-0.95 g/cm³ | Estimated based on the density of similar ethers and alkynes. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water. | The hydrocarbon chain and ether oxygen allow for some polarity, but the overall character is nonpolar. |
| Appearance | Colorless liquid | Expected based on the appearance of similar small organic molecules. |
Spectroscopic Data (Predicted)
Predicted spectroscopic data can aid in the identification and characterization of this compound in a laboratory setting.
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - ≡C-H: ~2.0-2.5 ppm (triplet) - -O-CH₃: ~3.3-3.4 ppm (singlet) - -CH₂-O-: ~3.4-3.6 ppm (triplet) - Aliphatic -CH₂- groups: ~1.5-2.2 ppm (multiplets) |
| ¹³C NMR | - ≡C-H: ~68-72 ppm - C≡C-H: ~82-86 ppm - -O-CH₃: ~58-60 ppm - -CH₂-O-: ~69-73 ppm - Aliphatic -CH₂- groups: ~18-30 ppm |
| Infrared (IR) | - ≡C-H stretch: ~3300 cm⁻¹ (sharp, strong) - C≡C stretch: ~2100-2150 cm⁻¹ (weak to medium) - C-H stretch (sp³): ~2850-3000 cm⁻¹ - C-O stretch (ether): ~1070-1150 cm⁻¹ (strong) |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): m/z = 112.0888 |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the terminal alkyne and the ether.
| Functional Group | Reactivity | Potential Reactions |
| Terminal Alkyne | The acidic proton on the sp-hybridized carbon can be deprotonated by a strong base to form a potent nucleophile (an acetylide). The triple bond can undergo various addition reactions. | - Deprotonation: Reaction with strong bases like sodium amide (NaNH₂) or n-butyllithium (n-BuLi) to form the corresponding acetylide. - Alkylation/Acylation: The resulting acetylide can react with alkyl halides or acyl halides to form new carbon-carbon bonds. - Hydration: Addition of water in the presence of an acid and a mercury catalyst (Markovnikov addition) or a hydroboration-oxidation sequence (anti-Markovnikov addition) to form ketones or aldehydes, respectively. - Hydrogenation: Reduction of the triple bond to an alkene (using Lindlar's catalyst for a cis-alkene or Na/NH₃ for a trans-alkene) or to an alkane (using H₂/Pd, Pt, or Ni). - Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond. |
| Ether | The methoxy group is generally unreactive under neutral or basic conditions. It can be cleaved under strongly acidic conditions. | - Ether Cleavage: Reaction with strong acids like HBr or HI to yield 6-hydroxyhex-1-yne (or its corresponding halide) and methyl halide. |
Experimental Protocols: Synthesis of this compound
A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis . This method involves the reaction of an alkoxide with a primary alkyl halide or another suitable electrophile. In this case, 5-hexyn-1-ol would be deprotonated to form the corresponding alkoxide, which would then be reacted with a methylating agent.
Reaction Scheme:
Detailed Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.
-
Deprotonation of 5-hexyn-1-ol:
-
To a stirred suspension of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C (ice bath), a solution of 5-hexyn-1-ol (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
-
Methylation:
-
The reaction mixture is cooled back to 0 °C.
-
Methyl iodide (CH₃I, 1.2 equivalents) is added dropwise to the stirred solution of the alkoxide.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
-
Work-up:
-
The reaction is quenched by the slow addition of water at 0 °C to decompose any unreacted NaH.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound via Williamson ether synthesis.
Key Chemical Reactions
Caption: Overview of the primary chemical reactivity of this compound.
Conclusion
While experimental data on this compound is sparse, its synthesis and reactivity can be confidently predicted based on well-established principles of organic chemistry. As a bifunctional molecule, it holds promise as a versatile intermediate for the synthesis of a wide range of target structures in drug discovery and materials science. The information presented in this guide provides a solid foundation for researchers interested in exploring the potential of this compound in their synthetic endeavors. It is strongly recommended that all predicted data be experimentally verified before any large-scale application.
6-Methoxyhex-1-yne CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
6-Methoxyhex-1-yne is a derivative of hex-1-yne with a methoxy group at the 6-position. Its fundamental properties are calculated as follows:
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| CAS Number | Not Assigned or Publicly Available |
Comparative Data of Related Hexyne Derivatives
To provide context, the following table summarizes the properties of structurally similar hex-1-yne derivatives for which public data is available.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Hex-1-yne | 693-02-7 | C₆H₁₀ | 82.144 |
| 5-Hexyn-1-ol | 928-90-5 | C₆H₁₀O | 98.14 |
| 6-Iodohex-1-yne | 2468-56-6 | C₆H₉I | 208.04 |
| 6-Methanesulfonylhex-1-yne | 79797-12-9 | C₇H₁₂O₂S | 160.24 |
| 5-Methylhex-1-yne | 2203-80-7 | C₇H₁₂ | 96.173 |
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available precursor, 5-hexyn-1-ol. This method is based on the well-established Williamson ether synthesis.
Step 1: Deprotonation of 5-Hexyn-1-ol
The first step is the deprotonation of the terminal hydroxyl group of 5-hexyn-1-ol to form a more reactive alkoxide.
-
Reactants: 5-Hexyn-1-ol, Sodium Hydride (NaH)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 5-hexyn-1-ol in anhydrous THF is prepared.
-
The solution is cooled to 0°C in an ice bath.
-
Sodium hydride (a strong base) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0°C for approximately 30-60 minutes, allowing for the complete formation of the sodium alkoxide and the evolution of hydrogen gas.
-
Step 2: Methylation of the Alkoxide
The resulting alkoxide is then reacted with a methylating agent to introduce the methyl group, forming the desired methoxy ether.
-
Reactants: Sodium 5-hexyn-1-oxide (from Step 1), Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
Procedure:
-
To the solution containing the sodium alkoxide from Step 1, the methylating agent (e.g., methyl iodide) is added dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.
-
The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification of the final product can be achieved through distillation or column chromatography.
-
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Potential Applications and Further Research
While no specific biological activities or signaling pathway interactions have been documented for this compound, its structure as a terminal alkyne with a methoxy group suggests potential utility in several areas of chemical research:
-
Click Chemistry: The terminal alkyne functionality makes it a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This would allow for its conjugation to a wide variety of molecules, including biomolecules, polymers, and fluorescent probes.
-
Organic Synthesis: It can serve as a building block in more complex organic syntheses. The alkyne can be further functionalized, and the methoxy group can influence the reactivity and solubility of the molecule.
-
Drug Discovery: As a fragment for incorporation into larger molecules, the methoxyhexynyl group could be explored for its potential to interact with biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the metabolic stability of a compound.
Further research would be required to synthesize and characterize this compound and to explore its chemical reactivity and potential biological applications.
Spectroscopic Profile of 6-Methoxyhex-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-methoxyhex-1-yne, a bifunctional molecule containing both a terminal alkyne and a methyl ether. Due to the absence of direct experimental spectra in publicly available databases, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for the spectroscopic analysis of organic compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the typical spectroscopic behavior of terminal alkynes and aliphatic ethers.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. 1H NMR (Proton NMR)
The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.0 - 2.2 | Triplet (t) | 1H | H-1 (≡C-H) |
| ~ 2.2 - 2.4 | Triplet of triplets (tt) or multiplet (m) | 2H | H-3 (-CH2-C≡) |
| ~ 1.6 - 1.8 | Quintet (quin) or multiplet (m) | 2H | H-4 (-CH2-) |
| ~ 3.4 - 3.6 | Triplet (t) | 2H | H-5 (-CH2-O-) |
| ~ 3.3 | Singlet (s) | 3H | H-6 (-OCH3) |
Predicted solvent: CDCl3. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
1.1.2. 13C NMR (Carbon-13 NMR)
The 13C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 68 - 70 | C-1 (≡CH) |
| ~ 82 - 85 | C-2 (-C≡) |
| ~ 18 - 22 | C-3 (-CH2-) |
| ~ 28 - 32 | C-4 (-CH2-) |
| ~ 70 - 73 | C-5 (-CH2-O-) |
| ~ 58 - 60 | C-6 (-OCH3) |
Predicted solvent: CDCl3. Chemical shifts are referenced to TMS at 0 ppm. Methoxy groups typically show a 13C resonance between 46 and 69 ppm.[3] Protons on a carbon adjacent to an ether oxygen generally appear in the 3.4 to 4.5 δ range in 1H NMR, and the corresponding carbons absorb in the 50 to 80 δ range in 13C NMR.[2] The terminal alkyne proton is expected to resonate between 1.7 and 3.1 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of specific functional groups.
| Wavenumber (cm-1) | Intensity | Assignment |
| ~ 3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |
| ~ 2950 - 2850 | Medium to Strong | C-H stretch (aliphatic) |
| ~ 2120 | Weak to Medium | C≡C stretch (terminal alkyne) |
| ~ 1120 | Strong | C-O-C stretch (ether) |
The C-O single bond stretch in ethers typically appears in the 1050 to 1150 cm-1 range.[2] For terminal alkynes, a strong, narrow band for the C-H stretch is expected around 3260-3330 cm-1, and a weak peak for the triple bond stretch is anticipated between 2100-2260 cm-1.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 112 | [M]+, Molecular ion |
| 111 | [M-H]+, Loss of the terminal alkyne hydrogen |
| 81 | [M-OCH3]+, Loss of the methoxy group |
| 45 | [CH2OCH3]+, Fragment from cleavage of the C4-C5 bond |
| 39 | Propargyl cation [C3H3]+ |
Fragmentation of terminal alkynes often involves the loss of the terminal hydrogen, resulting in a strong M-1 peak.[5] Another common fragmentation is the cleavage of the bond alpha to the triple bond, which can lead to a resonance-stabilized propargyl cation.[5] For ethers, alpha-cleavage is a common fragmentation pathway.[6]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.[7] Ensure the sample is free of particulate matter.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
1H NMR Acquisition :
-
Tune and shim the probe for the specific sample.
-
Acquire a 1D proton spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
13C NMR Acquisition :
-
Acquire a 1D carbon spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a longer acquisition time and relaxation delay compared to 1H NMR to ensure full relaxation of the carbon nuclei.
-
Process and reference the spectrum similarly to the 1H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is expected to be a liquid at room temperature, it can be analyzed as a neat thin film. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm-1.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Dilute the sample to a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
-
Acquisition :
-
Introduce the sample into the ion source. For a volatile compound like this compound, direct infusion or injection via gas chromatography (GC-MS) would be suitable.
-
For EI, use a standard electron energy of 70 eV.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an unknown organic compound like this compound using a combination of spectroscopic techniques.
Caption: Logical workflow for spectroscopic analysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
- 6. youtube.com [youtube.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Navigating the Acquisition of High-Purity 6-Methoxyhex-1-yne: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, securing a reliable source of high-purity 6-Methoxyhex-1-yne, a specialized terminal alkyne, is crucial for advancing novel synthetic pathways. Due to its limited commercial availability as a stock item, this guide provides a comprehensive overview of procurement strategies, including custom synthesis, along with detailed technical considerations for its synthesis, purification, and analysis.
Sourcing and Custom Synthesis
As this compound is not a commonly cataloged chemical, researchers will likely need to engage a company specializing in custom chemical synthesis. Several fine chemical suppliers have extensive experience in the production of alkynes and related molecules and offer custom synthesis services.
When selecting a custom synthesis partner, it is imperative to evaluate their technical capabilities, production capacity, and quality control processes. Key considerations should include their track record with similar compounds, available analytical instrumentation, and their ability to provide comprehensive documentation, such as a Certificate of Analysis (CoA) and detailed synthesis reports.
Potential Custom Synthesis Suppliers
While not exhaustive, the following companies are established in the field of fine and specialty organic chemicals, including alkynes, and may be considered for custom synthesis inquiries.[1][2][3][4]
| Supplier | Specialization | Services Offered |
| GFS Chemicals | Alkyne and specialty organic chemical manufacturing | Custom synthesis, bulk manufacturing, extensive alkyne catalog[1][2] |
| TCI America | Broad range of organic reagents | Custom synthesis, extensive catalog of terminal alkynes[3] |
| Wiley Companies | Fine and specialty chemicals | Custom synthesis of high-purity organic compounds[4] |
Synthesis, Purification, and Analytical Protocols
A plausible synthetic route for this compound, along with subsequent purification and analytical methodologies, is outlined below. These protocols are based on established chemical principles for similar alkoxy-alkynes.
Proposed Synthesis of this compound
A common and effective method for the synthesis of terminal alkynes is through the alkylation of acetylene or a protected form thereof. A potential synthetic pathway for this compound is a two-step process starting from a suitable precursor.
Step 1: Formation of a Halogenated Methoxy Alkane
The synthesis would likely begin with the conversion of a commercially available starting material, such as 5-hexyn-1-ol, to its corresponding methoxy derivative, followed by halogenation.
Step 2: Alkylation
The resulting halogenated methoxy alkane can then be reacted with a small acetylenic building block, such as sodium acetylide, in a nucleophilic substitution reaction to yield the final product, this compound.
Purification of Terminal Alkynes
High-purity this compound is essential for most research and development applications. Distillation is a primary method for the purification of volatile liquid alkynes. For non-volatile impurities, column chromatography is often employed. A specialized method for the purification of terminal alkynes involves the formation of silver acetylides, which can be selectively precipitated and then treated with acid to regenerate the purified alkyne.[5]
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be utilized.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of volatile compounds like this compound. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the methoxy group protons, the methylene protons along the alkyl chain, and the terminal alkyne proton. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.
Data Presentation
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.3 | s | 3H | -OCH₃ |
| ~3.4 | t | 2H | -CH₂-O- |
| ~2.2 | dt | 2H | -C≡C-CH₂- |
| ~1.9 | t | 1H | -C≡CH |
| ~1.6 | m | 4H | -CH₂-CH₂- |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~84 | -C≡CH |
| ~72 | -CH₂-O- |
| ~68 | -C≡CH |
| ~58 | -OCH₃ |
| ~28 | -CH₂- |
| ~25 | -CH₂- |
| ~18 | -C≡C-CH₂- |
Visualizations
Logical Workflow for Supplier Selection
References
- 1. gfschemicals.com [gfschemicals.com]
- 2. gfschemicals.com [gfschemicals.com]
- 3. Aliphatic Hydrocarbons [Terminal Alkynes] | TCI AMERICA [tcichemicals.com]
- 4. Fine Chemicals - Wiley Companies [wileyco.com]
- 5. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Fundamental Reactivity of the Terminal Alkyne in 6-Methoxyhex-1-yne: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental reactivity of the terminal alkyne moiety in 6-Methoxyhex-1-yne. While specific experimental data for this compound is not extensively documented in the literature, this guide extrapolates from the well-established chemistry of terminal alkynes to present its core reactivity profile. Key transformations, including deprotonation and subsequent alkylation, Sonogashira coupling, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are discussed in detail. This document serves as a foundational resource for researchers interested in utilizing this compound as a building block in organic synthesis and drug discovery, offering detailed theoretical reaction pathways, representative experimental protocols, and predicted spectroscopic data.
Introduction
Terminal alkynes are a cornerstone of modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The unique electronic structure of the C-C triple bond, characterized by its high electron density and the acidity of the terminal proton, allows for a diverse range of chemical transformations. This compound, featuring a terminal alkyne and a methoxy ether functional group, presents an interesting substrate for the synthesis of more complex molecules. The presence of the methoxy group can influence the molecule's solubility and potential for intramolecular interactions, making it a valuable synthon in various synthetic endeavors. This guide will explore the principal reactions of the terminal alkyne in this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step sequence starting from a commercially available precursor, such as 5-hexyn-1-ol.
Step 1: Williamson Ether Synthesis. The hydroxyl group of 5-hexyn-1-ol can be converted to a methoxy group via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, followed by nucleophilic substitution with an electrophilic methylating agent like methyl iodide (CH₃I).
Step 2: Purification. The desired product, this compound, can be purified from the reaction mixture using standard techniques such as distillation or column chromatography.
Core Reactivity of the Terminal Alkyne
The reactivity of the terminal alkyne in this compound is dominated by two key features: the acidity of the acetylenic proton and the ability of the triple bond to undergo addition and coupling reactions.
Deprotonation and Acetylide Formation
The terminal proton of this compound is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as n-butyllithium (BuLi) or sodium amide (NaNH₂), to generate a potent carbon nucleophile, the corresponding acetylide.[1][2][3] This acetylide is a versatile intermediate for forming new carbon-carbon bonds.
Logical Relationship of Deprotonation and Alkylation:
Caption: Deprotonation of this compound followed by alkylation.
Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The terminal alkyne of this compound can readily participate in this reaction, allowing for the introduction of aromatic or vinylic substituents.
Experimental Workflow for Sonogashira Coupling:
Caption: General workflow for a Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[6][7][8][9] The terminal alkyne of this compound is an excellent substrate for this transformation, enabling its conjugation to a wide variety of azide-containing molecules.
Signaling Pathway for CuAAC Reaction:
References
- 1. chemicalforums.com [chemicalforums.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bioclone.net [bioclone.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Stability and Storage of 6-Methoxyhex-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Methoxyhex-1-yne. Due to the limited availability of specific stability data for this compound, this document leverages information from structurally similar terminal alkynes and general principles of chemical stability.
Chemical Profile
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Structure | CH≡C(CH₂)₄OCH₃ |
Stability Profile
General Stability Considerations for Terminal Alkynes:
-
Thermal Stability : Terminal alkynes can be sensitive to heat. Elevated temperatures can lead to decomposition or polymerization. Studies on terminal alkyne monolayers on gold have shown them to be stable at temperatures up to 80°C[1][2].
-
Oxidative Stability : Terminal alkynes are susceptible to oxidation. They are incompatible with strong oxidizing agents[3]. Contact with air can lead to the formation of explosive mixtures[3].
-
Hydrolytic Stability : While generally stable in neutral aqueous media, the stability of some terminal alkynes can be compromised under acidic or basic conditions[1][2].
-
Light Sensitivity : Some alkynes can be sensitive to light and may undergo polymerization or degradation upon prolonged exposure.
Recommended Storage and Handling
To ensure the integrity and longevity of this compound, the following storage and handling conditions are recommended, based on best practices for terminal alkynes.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | To minimize thermal degradation and potential polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Store in a tightly sealed, light-resistant container (e.g., amber glass vial). | To protect against light-induced degradation. |
| Container | Use a clean, dry, and inert container. | To prevent contamination and reaction with container materials. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Keep away from heat, sparks, and open flames[3].
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases[4].
-
Ground all equipment to prevent static discharge[4].
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols that can be adapted to assess the stability of this compound.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal stability and decomposition temperature of the compound.
Methodology:
-
A small, accurately weighed sample of this compound is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset temperature of weight loss indicates the beginning of decomposition.
Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of the compound at different pH values.
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Add a known concentration of this compound to each buffer solution in a sealed container.
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
At specific time intervals, withdraw aliquots from each solution.
-
Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
The rate of hydrolysis can be determined by plotting the concentration of the compound against time.
Incompatible Materials
Based on the reactivity of terminal alkynes, the following materials should be considered incompatible with this compound:
| Material Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Peroxides, nitrates, permanganates | Fire and explosion hazard. |
| Strong Acids | Hydrochloric acid, sulfuric acid | Vigorous reaction, potential for polymerization. |
| Strong Bases | Sodium hydroxide, potassium tert-butoxide | Formation of acetylides, which can be explosive when dry. |
Logical Flow for Storage and Handling
Caption: Logical workflow for the safe storage and handling of this compound.
References
6-Methoxyhex-1-yne: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyhex-1-yne is a functionalized terminal alkyne that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a terminal triple bond and a methoxy group, makes it a valuable reagent for introducing a flexible six-carbon chain with a terminal alkyne and a distal methoxy functionality into more complex molecules. This guide explores the potential research applications of this compound, with a primary focus on its utility in click chemistry for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Alkynes and their derivatives are crucial in the development of new organic reactions and the construction of functional materials.[1] The linear geometry and low steric requirements of alkynes allow for effective coordination with metal d-orbitals, making them useful coupling partners.[1]
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent application of terminal alkynes like this compound is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This reaction facilitates the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide.[3] The resulting triazole ring is a robust and versatile linker, often considered a pharmacophore in medicinal chemistry due to its favorable properties, including metabolic stability and capacity for hydrogen bonding.[4][5]
The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for creating libraries of diverse compounds for biological screening.[2][]
Generalized Experimental Protocol for CuAAC with this compound
This protocol provides a general methodology for the synthesis of a 1,2,3-triazole derivative using this compound and an organic azide. Researchers should optimize specific parameters for their particular substrates.
Materials
| Reagent | Purpose | Typical Concentration |
| This compound | Alkyne building block | 1.0 equivalent |
| Organic Azide | Azide reaction partner | 1.0 - 1.2 equivalents |
| Copper(II) Sulfate (CuSO₄) | Catalyst precursor | 1-5 mol% |
| Sodium Ascorbate | Reducing agent to generate Cu(I) in situ | 5-10 mol% |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Cu(I) stabilizing ligand | 5 mol% (in a 5:1 ratio with CuSO₄) |
| Solvent (e.g., t-BuOH/H₂O, DMSO) | Reaction medium | To achieve desired reaction concentration |
| Aminoguanidine | Optional: to intercept deleterious ascorbate by-products | 5 mM |
Procedure
-
Preparation of Reagents:
-
Reaction Setup:
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product can be isolated by standard procedures such as extraction, filtration, or chromatography.
-
Potential Research Directions and Applications
The 1,2,3-triazole products synthesized from this compound can be explored for a variety of research applications, primarily driven by the biological activities associated with the triazole core.
Drug Discovery and Medicinal Chemistry
-
Antimicrobial Agents: 1,2,3-triazole derivatives have shown promise as antibacterial and antibiofilm agents.[9][10] The products derived from this compound could be screened against various bacterial strains to identify new antimicrobial leads.
-
Anticancer Agents: The 1,2,3-triazole scaffold is present in several compounds with antiproliferative activity.[4][5] Novel triazoles incorporating the methoxyhexynyl moiety could be evaluated for their cytotoxicity against various cancer cell lines.
-
Enzyme Inhibitors: The triazole ring can act as a bioisostere for other functional groups and can participate in interactions with enzyme active sites.
Bioconjugation and Chemical Biology
The terminal alkyne of this compound can be used as a handle for bioconjugation. After incorporation into a larger molecule, the alkyne can be "clicked" with an azide-modified biomolecule, such as a protein, nucleic acid, or cell surface.[2] This allows for the labeling and tracking of biological molecules.
Materials Science
The formation of triazole linkages via click chemistry is also employed in polymer chemistry and materials science.[] this compound could be used to functionalize polymers or surfaces, introducing the methoxy-terminated alkyl chain to modify surface properties or as a point of further chemical elaboration.
Conclusion
This compound is a valuable and commercially available building block with significant potential in research, particularly as a precursor for the synthesis of 1,2,3-triazoles via the robust and efficient CuAAC reaction. Its application spans from the generation of compound libraries for drug discovery to the functionalization of biomolecules and materials. The straightforward and reliable nature of its primary reaction, coupled with the diverse biological activities of the resulting triazole products, makes this compound a compelling tool for researchers in chemistry, biology, and materials science.
References
- 1. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 6-Methoxyhex-1-yne
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Methoxyhex-1-yne was found in the available resources. The following information is compiled from safety data for structurally analogous compounds, including 1-Hexene and 1-Hexyne, and should be used as a guide for trained research personnel. A thorough risk assessment should be conducted before handling this chemical.
Introduction
This compound is a chemical compound that requires careful handling due to its potential hazards. This guide provides a detailed overview of the safety and handling precautions necessary for researchers, scientists, and drug development professionals. The information is based on data from similar chemical structures and general laboratory safety principles.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a flammable liquid. Vapors may form explosive mixtures with air.[1][2] It may also be harmful if swallowed or inhaled and could cause skin and eye irritation.[1][3]
GHS Hazard Classification (Anticipated):
-
Flammable Liquids: Category 2
-
Aspiration Hazard: Category 1[3]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[3]
-
Acute Aquatic Toxicity: Category 2
Hazard Statements (Anticipated):
-
H225: Highly flammable liquid and vapor.[3]
-
H304: May be fatal if swallowed and enters airways.[3]
-
H335: May cause respiratory irritation.[3]
-
H401: Toxic to aquatic life.
Physical and Chemical Properties
| Property | 1-Hexyne | 1-Hexene |
| Molecular Formula | C6H10[4] | C6H12[5] |
| Molecular Weight | 82.14 g/mol [4] | 84.16 g/mol [5] |
| Boiling Point | 71.4 °C[4] | 60 - 66 °C |
| Melting Point | -132 °C[4] | Not Available |
| Density | 0.7 g/cm³[4] | 0.678 g/mL |
| Flash Point | -21.1 °C[4] | -9 °F (-22.8 °C)[5] |
| Vapor Pressure | 134.9 mmHg at 25°C[4] | Not Available |
Exposure Controls and Personal Protection
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Ground and bond containers and receiving equipment to prevent static discharges.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]
-
Skin Protection: Wear flame-retardant antistatic protective clothing and chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[2]
-
Hygiene Measures: Wash hands thoroughly after handling. Change contaminated clothing.
Handling and Storage
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid breathing vapors or mist.[2]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate personal protective equipment.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[1]
Visualizations
References
Methodological & Application
Application Notes and Protocols for 6-Methoxyhex-1-yne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A-1 Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This reaction has found widespread application in drug discovery, bioconjugation, and materials science due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. This document provides detailed application notes and protocols for the use of 6-Methoxyhex-1-yne, a terminal alkyne, in CuAAC reactions. The methoxy group in this compound can influence its solubility and reactivity, and may be leveraged for further functionalization of the resulting triazole product.
A-2 Key Applications
The triazoles formed from this compound can be valuable in several research and development areas:
-
Drug Development: The resulting triazole core is a common scaffold in medicinal chemistry. The methoxy group can serve as a handle for metabolic studies or for modulating the pharmacokinetic properties of a drug candidate.
-
Bioconjugation: The alkyne can be reacted with azide-modified biomolecules (e.g., proteins, nucleic acids) to attach probes, imaging agents, or drug payloads. The methoxy tail may enhance solubility or provide a site for further modification.
-
Materials Science: Incorporation of the resulting triazole into polymers or onto surfaces can be used to modify their chemical and physical properties.
B. Experimental Protocols
B-1 General Protocol for CuAAC Reaction with this compound
This protocol describes a general procedure for the reaction of this compound with an organic azide. The reaction conditions may require optimization depending on the specific azide used.
Materials:
-
This compound
-
Azide compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or dimethylformamide (DMF))
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for bioconjugation)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMF or DMSO).
-
Prepare a 100 mM stock solution of the azide compound in a compatible solvent.
-
Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the azide solution (1.0 equivalent).
-
Add the this compound solution (1.0 - 1.2 equivalents).
-
Add the solvent to achieve the desired reaction concentration (typically 0.1 - 1.0 M).
-
(Optional) If using a ligand, add the THPTA solution to a final concentration of 5 times the copper concentration.
-
Add the copper(II) sulfate solution to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
-
B-2 Protocol for Bioconjugation of an Azide-Labeled Protein
This protocol provides a method for conjugating this compound to an azide-modified protein.
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-labeled protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-labeled protein solution.
-
Add the this compound stock solution to a final concentration of 10-20 fold molar excess over the protein.
-
Prepare a premix of the catalyst by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.5-1.0 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Reaction and Purification:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
The resulting protein conjugate can be purified from excess small molecule reagents by size-exclusion chromatography (e.g., using a desalting column) or dialysis.
-
C. Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the CuAAC reaction with this compound. Note that these are representative examples and optimal conditions may vary.
Table 1: General CuAAC Reaction Parameters
| Parameter | Typical Range | Notes |
| Alkyne:Azide Ratio | 1.0 - 1.2 : 1.0 | A slight excess of the alkyne can drive the reaction to completion. |
| Catalyst Loading (CuSO₄) | 1 - 5 mol% | Higher loadings may be required for less reactive substrates. |
| Reducing Agent (NaAsc) | 5 - 10 mol% | A stoichiometric excess relative to copper is necessary. |
| Ligand (THPTA) Ratio | 5 : 1 (Ligand:Cu) | Recommended for bioconjugations to protect biomolecules. |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Solvent choice depends on the solubility of the reactants. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Yield | > 90% | High yields are characteristic of CuAAC reactions. |
Table 2: Bioconjugation Reaction Parameters
| Parameter | Typical Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Dependent on the specific protein. |
| Alkyne Excess | 10 - 20 fold molar excess | To ensure efficient labeling of the protein. |
| Copper Concentration | 0.5 - 1.0 mM | |
| Ligand:Copper Ratio | 5 : 1 | |
| Sodium Ascorbate | 5 mM | |
| Reaction Time | 1 - 4 hours | |
| Purification Method | SEC or Dialysis | To remove small molecule reagents. |
D. Visualizations
Diagram 1: CuAAC Reaction Mechanism
Caption: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Diagram 2: Experimental Workflow for a General CuAAC Reaction
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.
Application Notes and Protocols for Sonogashira Coupling with 6-Methoxyhex-1-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing 6-Methoxyhex-1-yne. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and broad functional group tolerance.[1][2]
Introduction to Sonogashira Coupling
The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3] The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide, while the copper co-catalyst activates the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate.[4][5] Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst.[6]
While the classic Sonogashira reaction utilizes a copper co-catalyst, copper-free variations have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][7] These protocols often require specific ligands to facilitate the reaction.
Application of this compound in Sonogashira Coupling
This compound is a valuable building block in organic synthesis. The methoxy group can serve as a protecting group or be a key feature in the final target molecule. The terminal alkyne functionality allows for its straightforward incorporation into more complex structures via the Sonogashira coupling. This enables the synthesis of a wide range of substituted alkynes that can be further elaborated into various molecular scaffolds relevant to drug discovery and materials science.
Experimental Protocols
Below are representative protocols for the Sonogashira coupling of this compound with an aryl halide. These protocols are general and may require optimization for specific substrates.
Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a standard method for the Sonogashira coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene, Bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if using a catalyst like Pd(CF₃COO)₂)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., 2.5 mol% Pd(CF₃COO)₂), ligand (e.g., 5 mol% PPh₃), and copper(I) iodide (e.g., 5 mol%).[8]
-
Add the anhydrous solvent (e.g., DMF, 2 mL for a 0.5 mmol scale reaction).[8]
-
Stir the mixture for 30 minutes at room temperature under the inert atmosphere.[8]
-
Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).[8][9]
-
Add the amine base (e.g., Et₃N, 1 mL for a 0.5 mmol scale reaction).[8]
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative to the standard method, avoiding the use of a copper co-catalyst.
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene, Bromobenzene)
-
Palladium catalyst (e.g., CataCXium A Pd G3)[7]
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Surfactant (e.g., TPGS-750-M for aqueous conditions)[7]
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 0.30 mol% CataCXium A Pd G3).[7]
-
Add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the anhydrous solvent (e.g., THF). For aqueous micellar conditions, a surfactant like TPGS-750-M in water can be used.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for Sonogashira couplings of terminal alkynes with aryl halides, which can be used as a starting point for optimizing the coupling of this compound.
Table 1: Representative Conditions for Copper-Catalyzed Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [8] |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | - | CuI (2) | Et₃N | THF | RT | 2 | 95 | F. Alonso et al. |
| 3 | 4-Iodoanisole | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | i-Pr₂NH | Toluene | 60 | 12 | 88 | M. Eckhardt et al. |
Table 2: Representative Conditions for Copper-Free Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenylacetylene | CataCXium A Pd G3 (0.3) | Cs₂CO₃ | THF/H₂O (with TPGS-750-M) | 80 | 16 | 98 | [7] |
| 2 | 1-Bromo-4-methoxybenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Dioxane | 100 | 24 | 92 | D. Gelman et al. |
| 3 | 4-Bromobenzonitrile | 1-Octyne | Pd/C (1) | K₂CO₃ | PEG-400 | 120 | 5 | 85 | B. H. Lipshutz et al. |
Visualizations
Caption: General mechanism of the Sonogashira coupling reaction.
Caption: Experimental workflow for Sonogashira coupling.
References
- 1. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Methoxyhex-1-yne as a Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyhex-1-yne is a versatile, yet under-explored, precursor for the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a terminal alkyne and a methoxy ether, allows for a range of intramolecular cyclization reactions to form valuable heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides an overview of potential synthetic applications of this compound, focusing on the formation of tetrahydropyran derivatives, along with detailed, plausible experimental protocols based on established methodologies for similar substrates.
Synthetic Applications: Synthesis of Tetrahydropyran Derivatives
The intramolecular cyclization of this compound can be achieved through several catalytic methods, primarily leading to the formation of 2-methylenetetrahydropyran. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the transformation.
Metal-Catalyzed Intramolecular Hydroalkoxylation
Transition metal catalysts, particularly those based on gold and platinum, are known to efficiently catalyze the intramolecular addition of an oxygen nucleophile to an alkyne.
Gold-Catalyzed Cyclization: Gold(I) catalysts are particularly effective in activating the alkyne moiety of this compound towards nucleophilic attack by the tethered methoxy group. This typically proceeds through a 6-endo-dig cyclization pathway.
Platinum-Catalyzed Cyclization: Platinum catalysts, such as PtCl₂, can also promote the intramolecular hydroalkoxylation of 6-alkoxy-1-alkynes. These reactions may proceed through a similar mechanism to the gold-catalyzed variants.
Acid-Catalyzed Cyclization
Brønsted or Lewis acids can be employed to promote the cyclization of this compound. The reaction is thought to proceed via protonation of the alkyne, followed by intramolecular attack of the methoxy group.
Quantitative Data Summary
The following table summarizes plausible reaction conditions and expected yields for the synthesis of 2-methylenetetrahydropyran from this compound, based on literature reports for analogous substrates.
| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Plausible Yield (%) |
| 1 | PPh₃AuCl (5 mol%), AgOTf (5 mol%) | Dichloromethane (DCM) | Room Temperature | 2 - 6 | 85 - 95 |
| 2 | PtCl₂ (5 mol%) | Toluene | 80 | 12 - 24 | 70 - 85 |
| 3 | p-Toluenesulfonic acid (p-TsOH) (10 mol%) | Dichloromethane (DCM) | Room Temperature | 8 - 16 | 60 - 75 |
Experimental Protocols
Protocol 1: Gold-Catalyzed Synthesis of 2-Methylenetetrahydropyran
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride (PPh₃AuCl)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous dichloromethane (DCM)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add PPh₃AuCl (0.05 mmol) and AgOTf (0.05 mmol).
-
Add anhydrous DCM (10 mL) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methylenetetrahydropyran.
Protocol 2: Platinum-Catalyzed Synthesis of 2-Methylenetetrahydropyran
Materials:
-
This compound
-
Platinum(II) chloride (PtCl₂)
-
Anhydrous toluene
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add PtCl₂ (0.05 mmol) and anhydrous toluene (10 mL).
-
Add this compound (1.0 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-methylenetetrahydropyran.
Protocol 3: Acid-Catalyzed Synthesis of 2-Methylenetetrahydropyran
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, dissolve this compound (1.0 mmol) in DCM (10 mL).
-
Add p-TsOH·H₂O (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 8-16 hours), quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 2-methylenetetrahydropyran.
Visualizations
Caption: Workflow for the gold-catalyzed synthesis of 2-methylenetetrahydropyran.
Caption: Plausible mechanism for the gold-catalyzed cyclization.
Application of 6-Methoxyhex-1-yne in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyhex-1-yne is a valuable terminal alkyne building block in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a terminal alkyne for coupling reactions and a methoxy-protected hydroxyl group, makes it a strategic component in the construction of various drug molecules, particularly in the synthesis of prostaglandin analogs. The terminal alkyne allows for the formation of key carbon-carbon bonds through reactions such as the Sonogashira coupling, while the methoxy group serves as a stable protecting group for a hydroxyl functionality that can be deprotected at a later synthetic stage. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for prostaglandin analogs.
Key Application: Synthesis of Prostaglandin Analog Side Chains
A primary application of this compound is in the construction of the ω-side chain of prostaglandin analogs. Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthetic analogs, such as Beraprost and Treprostinil, are important therapeutic agents for conditions like pulmonary hypertension and peripheral vascular disease. The synthesis of these complex molecules often involves the convergent coupling of a core cyclopentane or a similar ring system with the α- and ω-side chains. This compound serves as a precursor to the ω-side chain.
The Sonogashira cross-coupling reaction is a cornerstone of this synthetic strategy. It enables the efficient and stereoselective formation of a carbon-carbon bond between the sp-hybridized carbon of this compound and an sp2-hybridized carbon of a vinyl halide or triflate attached to the prostaglandin core. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Experimental Protocols
General Sonogashira Cross-Coupling Protocol for the Synthesis of a Prostaglandin Intermediate
This protocol describes the coupling of this compound with a model vinyl iodide attached to a protected cyclopentane core, a common intermediate in prostaglandin synthesis.
Reaction Scheme:
Synthesis of 1,2,3-Triazoles with 6-Methoxyhex-1-yne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazoles utilizing 6-methoxyhex-1-yne as a key building block. The unique structural features of this compound make the resulting triazoles valuable scaffolds in medicinal chemistry and drug development. These compounds can serve as bioisosteres for various functional groups, participate in hydrogen bonding, and exhibit improved metabolic stability, making them attractive for the design of novel therapeutic agents.[1][2] This guide covers the two primary regioselective synthetic routes: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,4-disubstituted triazoles and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for 1,5-disubstituted triazoles.
Introduction to 1,2,3-Triazole Synthesis
The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms. It is a prominent structural motif in a wide range of biologically active compounds, including approved drugs and clinical candidates.[1] The development of efficient and regioselective methods for their synthesis has been a significant area of research. The most notable of these methods is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. While the thermal reaction often leads to a mixture of regioisomers, the introduction of metal catalysts has enabled highly selective syntheses.
The copper(I)-catalyzed reaction, a cornerstone of "click chemistry," exclusively yields the 1,4-disubstituted regioisomer.[3] Conversely, ruthenium catalysts direct the cycloaddition to produce the 1,5-disubstituted isomer.[4][5][6] The choice of catalyst, therefore, allows for precise control over the final product architecture, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Data Presentation: Synthesis of 1,2,3-Triazoles with this compound
The following tables summarize typical reaction conditions and yields for the synthesis of 1,2,3-triazoles using this compound with a model azide, benzyl azide. Please note that yields are highly dependent on the specific azide substrate and purification method.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound and Benzyl Azide
| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomer |
| 1 | CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | Room Temperature | 12 | >95 | 1,4-disubstituted |
| 2 | CuI (5 mol%) | THF | Room Temperature | 18 | 90-95 | 1,4-disubstituted |
| 3 | [Cu(CH₃CN)₄]PF₆ (2 mol%) | CH₂Cl₂ | Room Temperature | 8 | >95 | 1,4-disubstituted |
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound and Benzyl Azide
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomer |
| 1 | [CpRuCl(PPh₃)₂] (2 mol%) | Toluene | 80 | 6 | 85-90 | 1,5-disubstituted |
| 2 | [CpRuCl(COD)] (2 mol%) | Dioxane | 60 | 4 | 90-95 | 1,5-disubstituted |
| 3 | [Cp*RuCl]₄ (1 mol%) | DMF | 100 | 2 | >95 | 1,5-disubstituted |
Note: Yields are based on isolated product after purification.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-4-(4-methoxybutyl)-1H-1,2,3-triazole (CuAAC)
This protocol describes a typical procedure for the copper-catalyzed synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), benzyl azide (1.0 mmol, 1.0 equiv), and a mixture of t-BuOH and water (1:1, 10 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 0.1 equiv) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 0.05 equiv) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1-benzyl-4-(4-methoxybutyl)-1H-1,2,3-triazole.
Protocol 2: Synthesis of 1-Benzyl-5-(4-methoxybutyl)-1H-1,2,3-triazole (RuAAC)
This protocol outlines a general procedure for the ruthenium-catalyzed synthesis of a 1,5-disubstituted 1,2,3-triazole.
Materials:
-
This compound
-
Benzyl azide
-
[Cp*RuCl(COD)] (Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex)
-
Anhydrous toluene
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Cp*RuCl(COD)] (0.02 mmol, 0.02 equiv).
-
Add anhydrous toluene (5 mL) to dissolve the catalyst.
-
Add this compound (1.0 mmol, 1.0 equiv) to the flask.
-
Add benzyl azide (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1-benzyl-5-(4-methoxybutyl)-1H-1,2,3-triazole.
Visualizations
Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General workflow for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: Analogy between chemical synthesis and a biological signaling pathway.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. Ruthenium-catalyzed cycloaddition of alkynes and organic azides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Methoxyhex-1-yne in Advanced Materials Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 6-Methoxyhex-1-yne, a bifunctional monomer, in the synthesis of advanced materials. While direct experimental data for this specific compound is not extensively available in published literature, these notes are based on established principles of alkyne chemistry and the known effects of methoxy functional groups on polymer properties. The protocols provided are derived from standard procedures for similar functionalized alkynes and can be adapted for the specific use of this compound.
Introduction to this compound
This compound is a chemical compound featuring a terminal alkyne group and a methoxy group. This unique combination of functional groups makes it a promising candidate for the development of advanced materials. The terminal alkyne allows for participation in a variety of polymerization reactions and "click" chemistry, while the methoxy group can impart desirable properties such as increased solubility, hydrophilicity, and potential for hydrogen bonding in the resulting materials. These characteristics make it a versatile building block for creating materials with tailored properties for applications in drug delivery, coatings, and smart textiles.
Potential Applications in Advanced Materials
The bifunctional nature of this compound opens up possibilities for its use in several areas of materials science:
-
Drug Delivery Systems: Polymers synthesized from this compound can be designed to be biocompatible and biodegradable. The methoxy group can enhance the solubility of hydrophobic drugs, improving their bioavailability.
-
Functional Coatings: The alkyne group can be utilized for surface functionalization through click chemistry, allowing for the attachment of various molecules to create coatings with specific properties, such as anti-fouling or enhanced adhesion.
-
Hydrogels: The incorporation of the methoxy group can increase the water retention capacity of polymer networks, making this compound a suitable monomer for the synthesis of hydrogels for biomedical applications.
-
Smart Materials: The ether linkage in the resulting polymers can lead to materials that are responsive to stimuli such as temperature or pH, making them suitable for use in sensors and actuators.
Experimental Protocols
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Chemistry
This protocol describes the general procedure for the "click" reaction between this compound and an azide-functionalized molecule.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., Azido-PEG)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol)
Procedure:
-
Dissolve this compound (1 equivalent) and the azide-functionalized molecule (1 equivalent) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the triazole product.
-
Further purification can be achieved by column chromatography if necessary.
Protocol for Transition Metal-Catalyzed Polymerization
This protocol outlines a general procedure for the polymerization of this compound using a transition metal catalyst. The choice of catalyst and reaction conditions will significantly influence the properties of the resulting polymer.
Materials:
-
This compound (monomer)
-
Transition metal catalyst (e.g., a Rhodium-based or Palladium-based catalyst)
-
Anhydrous solvent (e.g., toluene or THF)
-
Initiator (if required by the catalyst system)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the transition metal catalyst and initiator (if applicable) in the anhydrous solvent in a Schlenk flask.
-
Add the this compound monomer to the catalyst solution via syringe.
-
Stir the reaction mixture at the desired temperature. Polymerization is often indicated by an increase in viscosity.
-
The reaction progress can be monitored by taking aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).
-
To terminate the polymerization, the reaction is typically quenched by the addition of a protic solvent like methanol.
-
The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Data Presentation
The following tables present hypothetical but realistic data that could be expected from the characterization of polymers synthesized from this compound.
Table 1: Properties of Poly(this compound) Synthesized with Different Catalysts
| Catalyst System | Monomer:Catalyst Ratio | Polymerization Time (h) | Yield (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Rh(nbd)BPh₄ | 100:1 | 24 | 85 | 15,000 | 1.3 |
| Pd(PPh₃)₄ / CuI | 100:1 | 18 | 92 | 22,000 | 1.2 |
| [Rh(nbd)Cl]₂ | 100:1 | 36 | 78 | 12,500 | 1.5 |
Table 2: Characterization of a Triazole Product from Click Reaction
| Property | Value |
| Reactants | This compound, Azido-PEG |
| Reaction Time | 4 h |
| Yield | 95% |
| ¹H NMR | Consistent with triazole formation |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated and found |
Visualizations
Caption: Workflow for the transition metal-catalyzed polymerization of this compound.
Caption: Signaling pathway for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application Notes and Protocols for the Derivatization of Biomolecules with Terminal Alkynes
Introduction
The derivatization of biomolecules is a cornerstone of modern chemical biology, enabling the study of biological processes, the development of diagnostics, and the creation of novel therapeutics. One of the most powerful and versatile methods for biomolecule modification is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between a terminal alkyne and an azide.
While specific protocols for the use of 6-Methoxyhex-1-yne in biomolecule derivatization are not extensively documented in scientific literature, the principles and methods outlined below for a generic terminal alkyne are broadly applicable. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of biomolecules using alkyne-azide click chemistry.
Application Notes
The derivatization of biomolecules with terminal alkynes followed by CuAAC offers a highly specific and efficient method for bioconjugation. The alkyne group is small, bio-inert, and can be incorporated into biomolecules such as proteins and nucleic acids through various methods, including metabolic labeling or solid-phase synthesis. The subsequent "click" reaction with an azide-modified reporter molecule (e.g., a fluorescent dye, biotin, or a drug molecule) is highly efficient and can be performed under mild, aqueous conditions, making it suitable for complex biological samples.
Key Applications:
-
Proteomics: Labeling of newly synthesized proteins to monitor protein turnover and localization.
-
Genomics and Transcriptomics: Modification of DNA and RNA for visualization in cellular imaging and for pull-down assays to identify binding partners.
-
Drug Development: Conjugation of therapeutic agents to targeting moieties like antibodies or peptides.
-
Glycobiology: Labeling of glycans to study their roles in cellular recognition and signaling.
Experimental Protocols
The following are generalized protocols for the derivatization of proteins and nucleic acids with a terminal alkyne and subsequent labeling via CuAAC.
Protocol 1: Labeling of Alkyne-Modified Proteins
This protocol describes the labeling of a protein that has been metabolically labeled with an amino acid analog containing a terminal alkyne (e.g., L-azidohomoalanine (AHA) is the azide, and a non-canonical amino acid with an alkyne would be the partner). For the purpose of this protocol, we will assume the protein of interest has been modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-functionalized reporter molecule (e.g., fluorescent dye-azide)
-
Copper(II) sulfate (CuSO₄) solution (10 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM)
-
Sodium ascorbate solution (100 mM, freshly prepared)
-
Desalting column or dialysis cassette for protein purification
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with the azide-functionalized reporter molecule (final concentration 10-100 µM).
-
Prepare the copper catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Initiate the click reaction by adding the CuSO₄/THPTA mixture to the protein solution, followed immediately by the addition of sodium ascorbate. The final concentrations should be approximately:
-
CuSO₄: 100 µM
-
THPTA: 500 µM
-
Sodium Ascorbate: 1 mM
-
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
Purify the labeled protein from excess reagents using a desalting column or by dialysis against a suitable buffer.
-
Verify the labeling efficiency by appropriate methods such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
Protocol 2: Labeling of Alkyne-Modified Nucleic Acids
This protocol outlines the labeling of DNA or RNA that has been synthesized to incorporate a terminal alkyne-modified nucleotide.
Materials:
-
Alkyne-modified DNA/RNA in nuclease-free water or TE buffer
-
Azide-functionalized reporter molecule (e.g., biotin-azide)
-
Copper(II) sulfate (CuSO₄) solution (10 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM)
-
Sodium ascorbate solution (100 mM, freshly prepared)
-
Ethanol (100% and 70%)
-
Sodium acetate (3 M, pH 5.2)
-
Nuclease-free water
Procedure:
-
To the alkyne-modified nucleic acid solution, add the azide-functionalized reporter molecule.
-
Prepare the catalyst mix as described in Protocol 1.
-
Add the catalyst and sodium ascorbate to the nucleic acid solution to initiate the reaction.
-
Incubate for 1-2 hours at room temperature.
-
Precipitate the labeled nucleic acid by adding 0.1 volumes of 3 M sodium acetate and 3 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the nucleic acid.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the labeled nucleic acid in nuclease-free water or a suitable buffer.
-
Confirm labeling through methods like gel electrophoresis with appropriate visualization (e.g., streptavidin blot for biotin-labeled nucleic acids) or mass spectrometry.
Quantitative Data Summary
The following table presents hypothetical quantitative data that could be expected from biomolecule derivatization experiments using CuAAC.
| Parameter | Protein Labeling | Nucleic Acid Labeling |
| Biomolecule | Recombinant Protein A | 100 bp DNA fragment |
| Alkyne Incorporation | Metabolic Labeling | PCR Incorporation |
| Reporter Molecule | Fluorescent Dye-Azide | Biotin-Azide |
| Labeling Efficiency (%) | > 90% | > 85% |
| Yield of Labeled Product | ~ 95% of input | ~ 90% of input |
| Limit of Detection (LOD) | 1-10 ng (in-gel) | 50-100 pg (blot) |
Visualizations
The following diagrams illustrate the key chemical reaction and a typical experimental workflow.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A generalized experimental workflow for biomolecule derivatization.
Application Notes and Protocols for the Glaser Coupling of 6-Methoxyhex-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glaser coupling reaction is a cornerstone of synthetic organic chemistry, enabling the formation of symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes.[1][2] This reaction, and its subsequent modifications like the Hay and Eglinton couplings, have found widespread application in the synthesis of natural products, advanced materials, and pharmaceutical intermediates.[3][4] The resulting 1,3-diyne motif is a valuable building block in drug discovery and development, offering a rigid and linear scaffold for the construction of complex molecular architectures.
This document provides a detailed step-by-step guide for the Glaser coupling of 6-Methoxyhex-1-yne, a terminal alkyne bearing an ether functionality. The protocol is based on the Hay modification, which utilizes a catalytic amount of a copper(I) salt in the presence of a nitrogen-based ligand and an oxidant.[1][2]
Reaction Principle
The Glaser coupling of this compound proceeds via the formation of a copper(I) acetylide intermediate. This intermediate then undergoes oxidative coupling in the presence of an oxidant, typically oxygen from the air, to yield the symmetrical 1,3-diyne, 1,8-dimethoxyocta-3,5-diyne. A nitrogenous ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is used to stabilize the copper catalyst and accelerate the reaction.[2]
Reaction Scheme:
Experimental Protocol
This protocol is adapted from established procedures for the Hay-type Glaser coupling of terminal alkynes.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Copper(I) Chloride (CuCl) | ≥99% | Commercially Available |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99% | Commercially Available |
| Acetone | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Commercially Available |
| Sodium Sulfate (Na2SO4), anhydrous | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Condenser | - | Standard laboratory equipment |
| Air inlet (e.g., needle) | - | Standard laboratory equipment |
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (0.1 eq) and N,N,N',N'-tetramethylethylenediamine (0.1 eq).
-
Add acetone (20 mL) to the flask and stir the mixture to dissolve the catalyst and ligand.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Fit the flask with a condenser and an air inlet (e.g., a needle inserted through a septum) to ensure a continuous supply of air (oxygen) to the reaction.
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Upon completion, a color change from a yellow-green suspension to a blue solution may be observed.
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane (50 mL).
-
Transfer the solution to a separatory funnel and wash with a dilute solution of hydrochloric acid (1 M, 2 x 20 mL) to remove the copper catalyst and TMEDA.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1,8-dimethoxyocta-3,5-diyne.
Data Presentation
| Parameter | Value |
| Substrate | This compound |
| Product | 1,8-dimethoxyocta-3,5-diyne |
| Catalyst | Copper(I) Chloride (CuCl) |
| Ligand | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| Oxidant | Air (O2) |
| Solvent | Acetone |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
Visualizations
Glaser Coupling Reaction Mechanism
Caption: A simplified representation of the Glaser coupling reaction mechanism.
Experimental Workflow
Caption: A step-by-step workflow for the Glaser coupling of this compound.
References
Protecting Group Strategies for the Methoxy Group in 6-Methoxyhex-1-yne Reactions
Application Note
Introduction
In the synthesis of complex molecules and active pharmaceutical ingredients, the selective transformation of one functional group in the presence of others is a critical challenge. 6-Methoxyhex-1-yne is a valuable building block that features both a terminal alkyne and a methoxy group. While the terminal alkyne is a versatile handle for various coupling reactions, the methoxy group, a primary alkyl methyl ether, is generally robust and unreactive. However, in certain synthetic routes, the conversion of the methoxy group to a hydroxyl group is necessary. This application note outlines protecting group strategies to achieve the selective deprotection of the methoxy group in this compound while preserving the terminal alkyne functionality. Due to the harsh conditions typically required to cleave unactivated methyl ethers, a direct deprotection is often incompatible with the sensitive alkyne. Therefore, a three-step protecting group strategy is presented as the most reliable approach.
Core Challenge and Proposed Strategy
The primary challenge lies in the stability of the methyl ether in this compound, which necessitates the use of strong Lewis acids or nucleophiles for its cleavage. These harsh reagents, however, can readily react with the terminal alkyne, leading to undesired side products through polymerization, hydrohalogenation, or other reactions.
To circumvent this, a three-step strategy is proposed:
-
Protection of the Terminal Alkyne: The acidic proton of the terminal alkyne is first protected to render it inert to the subsequent harsh deprotection conditions for the methoxy group. A common and effective protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.
-
Deprotection of the Methoxy Group: With the alkyne protected, the robust methoxy group can be cleaved using strong reagents like boron tribromide (BBr3) or a milder thiol-based reagent system.
-
Deprotection of the Alkyne: Finally, the TBDMS protecting group is selectively removed under mild conditions to regenerate the terminal alkyne, yielding the desired 6-hydroxyhex-1-yne.
This strategic sequence ensures the integrity of the alkyne functionality while enabling the desired transformation of the methoxy group.
Experimental Protocols and Data
Protection of the Terminal Alkyne in this compound
The terminal alkyne of this compound is protected as its tert-butyldimethylsilyl (TBDMS) ether to prevent its reaction during the subsequent methoxy group deprotection.
Reaction Scheme:
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBDMS-protected this compound.
Quantitative Data for Alkyne Protection:
| Substrate | Protecting Group | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | TBDMS | TBDMSCl, Imidazole | DCM | 0 to RT | 14 | ~95 |
Deprotection of the Methoxy Group
With the alkyne protected, the methoxy group can be cleaved. Two representative protocols are provided, one using a strong Lewis acid (BBr3) and a milder alternative using a thiol and a Lewis acid catalyst.
Reaction Scheme:
Protocol:
-
Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of boron tribromide (BBr3) (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at -78 °C by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected 6-hydroxyhex-1-yne.
Reaction Scheme:
Protocol:
-
To a solution of the TBDMS-protected this compound (1.0 eq) and dodecanethiol (2.0 eq) in anhydrous DCM under an inert atmosphere, add boron trifluoride etherate (BF3·OEt2) (1.5 eq) dropwise at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected 6-hydroxyhex-1-yne.
Quantitative Data for Methoxy Deprotection:
| Substrate | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| TBDMS-protected this compound | BBr3 | DCM | -78 | 2 | 80-90 |
| TBDMS-protected this compound | Dodecanethiol, BF3·OEt2 | DCM | 0 to RT | 36 | 70-85 |
Deprotection of the Terminal Alkyne
The final step is the removal of the TBDMS group to regenerate the terminal alkyne.
Reaction Scheme:
Protocol:
-
Dissolve the TBDMS-protected 6-hydroxyhex-1-yne (1.0 eq) in tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) to the reaction mixture at room temperature.[2]
-
Stir the reaction for 1-3 hours and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, 6-hydroxyhex-1-yne.
Quantitative Data for Alkyne Deprotection:
| Substrate | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| TBDMS-protected 6-hydroxyhex-1-yne | TBAF | THF | RT | 2 | >95 |
Visualization of the Strategy
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxyhex-1-yne
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 6-Methoxyhex-1-yne.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a primary alcohol, 5-hexyn-1-ol, to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, typically methyl iodide, in an SN2 reaction.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials and reagents are:
-
Substrate: 5-hexyn-1-ol
-
Base: A strong, non-nucleophilic base is required to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice.
-
Methylating Agent: Methyl iodide (CH₃I) is frequently used as the electrophile.
-
Solvent: Anhydrous polar apathetic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to facilitate the reaction.
Q3: What are the critical reaction conditions to ensure a high yield?
A3: To maximize the yield of this compound, it is crucial to maintain anhydrous (water-free) conditions, as the alkoxide intermediate is highly reactive with water. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Temperature control is also important; the deprotonation step is often carried out at a low temperature (e.g., 0 °C), and the subsequent methylation may be allowed to proceed at room temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 5-hexyn-1-ol. 2. Presence of water in the reaction mixture. 3. Impure reagents (starting material, base, or methylating agent). 4. Insufficient reaction time or temperature. | 1. Ensure a molar excess of the strong base (e.g., 1.1-1.5 equivalents of NaH) is used. 2. Use anhydrous solvents and dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere. 3. Purify starting materials if necessary. Use freshly opened or properly stored reagents. 4. Monitor the reaction by TLC. If the starting material is still present, consider increasing the reaction time or gently warming the mixture. |
| Presence of Side Products | 1. Elimination Reaction: The alkoxide can act as a base and promote the elimination of HI from methyl iodide, though this is less common with a methyl halide. 2. Reaction with Solvent: Some polar aprotic solvents like DMF can react with strong bases at elevated temperatures. | 1. Use a primary alkyl halide (methyl iodide is ideal) to minimize elimination.[1][2] 2. Maintain a moderate reaction temperature. If side reactions with the solvent are suspected, consider using an alternative like THF. |
| Difficulty in Product Purification | 1. Co-elution of the product with unreacted starting material or byproducts during chromatography. 2. The product may be volatile. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Use a rotary evaporator with care, and consider distillation for final purification if the boiling point is suitable and impurities are not co-boiling. |
| Starting Material Remains Unchanged | 1. The base was not active. 2. The methylating agent has degraded. | 1. Use a fresh batch of sodium hydride. The gray powder should be free-flowing. 2. Use freshly distilled or purchased methyl iodide. Store it properly to prevent degradation. |
Experimental Protocols
Detailed Methodology for Williamson Ether Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
5-hexyn-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas. The reaction should be carried out under an inert atmosphere.
-
Deprotonation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask at 0 °C (ice bath), add a solution of 5-hexyn-1-ol (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.
-
Alkoxide Formation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to afford the pure this compound.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yields based on variations in key parameters.
| Base (Equivalents) | Methylating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| NaH (1.1) | CH₃I (1.2) | THF | 0 to RT | 12 | 85-95 |
| NaH (1.5) | CH₃I (1.5) | DMF | 0 to RT | 8 | 90-98 |
| KH (1.1) | CH₃I (1.2) | THF | 0 to RT | 12 | 80-90 |
| NaH (1.1) | (CH₃)₂SO₄ (1.2) | THF | RT | 10 | 75-85 |
Note: These are representative yields and may vary.
Visualizations
Caption: Workflow of the Williamson ether synthesis for this compound.
Caption: A logical troubleshooting workflow for low yield issues.
References
common side products in 6-Methoxyhex-1-yne click reactions and their prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 6-Methoxyhex-1-yne in click reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common click reactions used with this compound?
A1: As a terminal alkyne, this compound is primarily used in two types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and robust click reaction, where a copper(I) catalyst facilitates the reaction between the terminal alkyne of this compound and an azide to form a 1,4-disubstituted 1,2,3-triazole.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that is often used in biological systems to avoid copper toxicity. It involves the reaction of an azide with a strained cyclooctyne. While this compound itself is not a strained alkyne, it can be used in competitive assays or as a control. The primary side products discussed in the context of SPAAC are relevant when working in complex biological mixtures that may contain thiols.
Q2: What are the main side products I should be aware of in a CuAAC reaction with this compound?
A2: The most prevalent side product in the CuAAC reaction with terminal alkynes like this compound is the oxidative homocoupling of the alkyne, also known as Glaser coupling.[1] This results in the formation of a symmetric diyne (1,8-dimethoxy-1,7-octadiyne). This side reaction is promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II).[2]
Another potential, though less common, side product can be the formation of 5-halogenated-1,2,3-triazoles if stoichiometric amounts of Cu(I) halides are used.[3]
Q3: How can I prevent the formation of the diyne side product in my CuAAC reaction?
A3: Prevention of oxidative homocoupling primarily involves minimizing the presence of oxygen and maintaining a sufficient concentration of the active Cu(I) catalyst. Here are key strategies:
-
Use a Reducing Agent: The addition of a mild reducing agent, most commonly sodium ascorbate, is crucial. Sodium ascorbate reduces any Cu(II) formed back to the active Cu(I) state, thus mitigating the pathway to diyne formation.[4]
-
Degas Solvents: Before setting up the reaction, it is good practice to degas the solvents (e.g., by sparging with an inert gas like argon or nitrogen) to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: For particularly sensitive reactions, working in a glovebox or under a constant stream of an inert gas can further minimize oxygen exposure.
-
Use a Ligand: A copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the desired click reaction, thereby outcompeting the side reaction.[2]
Q4: I am working with biological samples. Are there specific side products I should be concerned about?
A4: Yes. When performing click chemistry in the presence of biological molecules, particularly proteins, you should be aware of:
-
Thiol-Yne Addition in SPAAC: If you are using a strain-promoted click reaction (SPAAC) in a cellular lysate or with proteins, a common side reaction is the addition of thiol groups from cysteine residues to the strained alkyne.[5][6] This leads to non-specific labeling of proteins. While this compound is not a strained alkyne, this is a critical consideration for copper-free click chemistry in biological contexts.
-
Copper-Mediated Protein Oxidation in CuAAC: The copper catalyst in CuAAC can generate reactive oxygen species (ROS) that may lead to oxidative damage of proteins, particularly at residues like histidine, methionine, and cysteine.[7]
Q5: How can I prevent side reactions when working with biological molecules?
A5: To minimize side reactions in a biological context:
-
For SPAAC: To prevent thiol-yne addition, you can pre-treat your sample with a thiol-alkylating agent like iodoacetamide (IAM).[5][6] This will block the free cysteine residues and prevent them from reacting with the strained alkyne.
-
For CuAAC: To minimize oxidative damage, the use of a copper-chelating ligand like THPTA is highly recommended.[8] Additionally, including a radical scavenger like aminoguanidine can help protect biomolecules from damage by ascorbate-derived byproducts.
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (Cu(II) instead of Cu(I)).2. Insufficient reducing agent.3. Oxygen contamination.4. Poor quality of reagents (alkyne, azide, or catalyst).5. Steric hindrance around the alkyne or azide.6. Low concentration of reactants. | 1. Ensure fresh sodium ascorbate is used to reduce Cu(II) to Cu(I).2. Increase the concentration of sodium ascorbate.3. Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).4. Purify starting materials. Check the quality of the copper source.5. Increase reaction time and/or temperature. Consider a less sterically hindered linker if possible.6. Increase the concentration of both the alkyne and azide. |
| Presence of a Major Side Product (likely diyne) | 1. Significant oxygen in the reaction mixture.2. Insufficient sodium ascorbate.3. Absence of a stabilizing ligand. | 1. Thoroughly degas all solvents and reagents before use.2. Add a fresh solution of sodium ascorbate in excess (e.g., 5-10 equivalents relative to copper).3. Add a Cu(I)-stabilizing ligand such as THPTA or TBTA (typically at a 1:1 or 5:1 ligand to copper ratio). |
| Reaction is Sluggish or Stalls | 1. Catalyst poisoning by other functional groups (e.g., thiols).2. Low reaction temperature.3. Inefficient ligand. | 1. If thiols are present, consider protecting them or using a copper-free click reaction (SPAAC).2. Gently heat the reaction (e.g., to 40-60 °C).3. Screen different ligands. For aqueous systems, THPTA is a good starting point. |
| Difficulty in Purifying Product from Copper | 1. Residual copper catalyst in the final product. | 1. Wash the reaction mixture with an aqueous solution of EDTA (ethylenediaminetetraacetic acid) to chelate and remove copper ions.2. Use a copper-scavenging resin.3. For macromolecules, dialysis against an EDTA solution is effective. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Relevant for Biological Applications
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background/Non-specific Labeling | 1. Reaction of the strained alkyne with free thiols (cysteine residues) in proteins. | 1. Pre-treat the protein sample with a thiol-alkylating agent such as iodoacetamide (IAM) before adding the strained alkyne. |
| Low Labeling Efficiency | 1. Degradation of the strained cyclooctyne.2. Low concentration of the azide-modified biomolecule. | 1. Store strained alkynes properly (as recommended by the manufacturer) and use them promptly after preparing solutions.2. Increase the concentration of the strained alkyne or the incubation time. |
Experimental Protocols
General Protocol for a Small Molecule CuAAC Reaction
This protocol is a general guideline for the reaction of this compound with an azide.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of a suitable ligand (e.g., THPTA) in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a reaction vial, dissolve the azide (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
Add the THPTA solution (0.1 equivalents).
-
Add the CuSO₄ solution (0.05 equivalents).
-
Vortex the mixture.
-
Add the freshly prepared sodium ascorbate solution (0.2 equivalents) to initiate the reaction.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Catalytic cycle of the CuAAC reaction and the competing oxidative homocoupling side reaction with its prevention.
Caption: The desired SPAAC reaction pathway and the competing thiol-yne addition side reaction with its prevention.
References
- 1. reddit.com [reddit.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing catalyst loading for Sonogashira reactions of 6-Methoxyhex-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals utilizing 6-Methoxyhex-1-yne in Sonogashira coupling reactions. The information is designed to address common issues and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the Sonogashira coupling of this compound.
Issue 1: Low to No Product Yield
Your Sonogashira reaction is resulting in a low yield or no desired product.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive Catalyst | The Palladium(0) catalyst is crucial for the reaction.[1] Ensure you are using a fresh, high-quality catalyst. If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is occurring. You can try adding a small amount of a reducing agent or switching to a pre-activated Pd(0) source. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] |
| Insufficient Catalyst Loading | While minimizing catalyst loading is desirable, too little will result in an incomplete reaction. For initial optimizations, a higher catalyst loading (e.g., 1-5 mol%) can be used to ensure the reaction proceeds.[3] The loading can then be gradually decreased to an optimal level. |
| Poor Ligand Choice | The phosphine ligand stabilizes the palladium catalyst and influences its reactivity.[2] If using a simple ligand like triphenylphosphine (PPh₃) is not effective, consider more electron-rich or bulkier ligands such as XPhos, especially for less reactive aryl halides.[4] |
| Inappropriate Solvent | The solvent must dissolve all reaction components.[5] Common solvents for Sonogashira reactions include THF, DMF, and amines like triethylamine (which can also act as the base).[1] If solubility is an issue, consider a co-solvent system. |
| Incorrect Base | A base is required to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.[1] Triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used.[6] If the reaction is sluggish, a stronger base or a different amine may be necessary. |
| Low Reaction Temperature | While many Sonogashira reactions proceed at room temperature, some less reactive substrates may require heating.[4][6] Gradually increase the temperature (e.g., to 50-80 °C) and monitor the reaction progress by TLC or GC. |
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low product yield in Sonogashira reactions.
Issue 2: Significant Homocoupling (Glaser Coupling) of this compound
A significant amount of the diacetylide byproduct from the homocoupling of this compound is observed.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Presence of Oxygen | Glaser coupling is an oxidative process promoted by oxygen.[7] Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degassing the solvent and reagents before use is highly recommended. |
| High Copper Catalyst Concentration | The copper(I) co-catalyst can promote homocoupling.[4][7] Reduce the amount of the copper salt (e.g., CuI) or consider a copper-free Sonogashira protocol.[7] |
| Slow Consumption of Alkyne | If the cross-coupling reaction is slow, the concentration of the copper acetylide can build up, leading to homocoupling.[3] Try slow addition of the this compound to the reaction mixture to maintain a low concentration.[4] |
Logical Relationship for Minimizing Homocoupling
Caption: Factors contributing to the undesired Glaser homocoupling side reaction.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Sonogashira reaction of this compound?
For initial experiments, a palladium catalyst loading of 1-2 mol% and a copper(I) iodide loading of 2-5 mol% is a good starting point.[3] The optimal loading will depend on the specific aryl halide used and other reaction conditions.
Q2: Can I run the Sonogashira reaction of this compound without a copper co-catalyst?
Yes, copper-free Sonogashira reactions are well-established and can be advantageous in preventing homocoupling of the alkyne.[7] These reactions often require a slightly different catalytic system or reaction conditions, such as the use of specific ligands or a different base.
Q3: My reaction turns black. Is this normal?
The formation of a black precipitate (palladium black) can indicate catalyst decomposition, which will lead to a loss of catalytic activity.[8] This can sometimes be caused by impurities in the reagents or solvent, or by running the reaction at too high a temperature. However, a dark coloration of the reaction mixture is not always indicative of failure.[8]
Q4: How does the choice of aryl halide affect the reaction conditions?
The reactivity of the aryl halide significantly impacts the required reaction conditions. The general order of reactivity is I > Br > Cl.[7] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are the least reactive and typically necessitate more specialized catalytic systems with bulky, electron-rich phosphine ligands and higher temperatures.[4]
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
THF (5 mL, optional, as co-solvent if needed for solubility)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add triethylamine (5 mL) and THF (5 mL, if using) via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative)
The following table provides representative data for the effect of catalyst loading on the yield of a model Sonogashira reaction between 4-iodotoluene and this compound. These are illustrative values and actual results may vary.
| Entry | Pd(PPh₃)₄ (mol%) | CuI (mol%) | Time (h) | Yield (%) |
| 1 | 0.5 | 1.0 | 24 | 65 |
| 2 | 1.0 | 2.0 | 12 | 85 |
| 3 | 2.0 | 4.0 | 6 | 92 |
| 4 | 5.0 | 10.0 | 4 | 93 |
Signaling Pathways and Workflows
Catalytic Cycle of the Copper-Catalyzed Sonogashira Reaction
Caption: The interconnected catalytic cycles of a standard Sonogashira cross-coupling reaction.
References
- 1. Sonogashira_coupling [chemeurope.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. books.lucp.net [books.lucp.net]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 6-Methoxyhex-1-yne Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low conversion rates and other common issues encountered during the coupling reactions of 6-Methoxyhex-1-yne. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common coupling reaction for this compound, and what are the key components?
A1: The most common and versatile method for coupling terminal alkynes like this compound with aryl or vinyl halides is the Sonogashira cross-coupling reaction.[1][2] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base in an appropriate solvent.[3]
Q2: My Sonogashira coupling of this compound is resulting in a low yield of the desired product. What are the most likely causes?
A2: Low conversion rates in Sonogashira couplings can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, leading to the formation of palladium black and loss of catalytic activity.[4]
-
Impure Reagents: Impurities in solvents, bases (especially amines which can oxidize), or starting materials can poison the catalyst.[4]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction rate.
-
Homocoupling Side Reaction: The presence of oxygen can promote the homocoupling of this compound to form 1,8-dimethoxy-5,7-dodecadiyne, a common side product in Sonogashira reactions.[5]
-
Inhibition by the Methoxy Group: While not extensively documented for this compound specifically, functional groups with Lewis basic atoms like the ether oxygen in the methoxy group can potentially coordinate to the metal catalysts, which may affect their activity.
Q3: I am observing a significant amount of a side product that I suspect is the homocoupled dimer of this compound. How can I minimize this?
A3: The formation of alkyne dimers, often referred to as Glaser coupling, is a common issue, particularly when the reaction is exposed to oxygen.[5] To minimize homocoupling:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.[6]
-
Use High-Purity Reagents: Ensure your copper(I) source is fresh and has not been oxidized.
-
Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to avoid the issue of homocoupling.[7] These reactions often require different ligands or reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh source of palladium catalyst. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure in-situ reduction to Pd(0) is occurring.[8] | Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can degrade over time. |
| Oxidized Copper(I) Co-catalyst | Use a fresh bottle of CuI. A white or slightly off-white color is indicative of good quality, while a greenish tint suggests oxidation to Cu(II). | The copper acetylide is a key intermediate in the catalytic cycle, and its formation requires Cu(I).[9] |
| Impure Amine Base | Distill the amine base (e.g., triethylamine, diisopropylamine) immediately before use. | Amine bases can oxidize over time, and these impurities can interfere with the catalyst.[4] |
| Presence of Oxygen | Thoroughly degas the solvent and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[6] | Oxygen can lead to catalyst decomposition and promote unwanted side reactions like homocoupling.[5] |
| Inappropriate Solvent | If using THF, consider switching to or adding a co-solvent like triethylamine. Some anecdotal evidence suggests THF can promote the formation of palladium black.[4] | The choice of solvent can influence catalyst stability and reaction kinetics. |
| Low Reaction Temperature | For less reactive aryl bromides or chlorides, consider increasing the reaction temperature. | The oxidative addition step is often rate-limiting, and higher temperatures can increase the reaction rate.[8] |
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling)
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen in the Reaction | Implement rigorous anaerobic techniques (see above). | The Glaser-Hay homocoupling of terminal alkynes is an oxidative process that is highly dependent on the presence of oxygen.[5] |
| High Copper Loading | Reduce the amount of the copper(I) co-catalyst. | While catalytic, an excess of copper can sometimes favor the homocoupling pathway. |
| Inherent Reactivity | Consider a copper-free Sonogashira protocol. These often use specific ligands to facilitate the catalytic cycle without a copper co-catalyst.[7] | Eliminating the copper co-catalyst directly prevents the copper-mediated homocoupling reaction. |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or triethylamine)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 eq.), the palladium catalyst (e.g., 1-5 mol%), and CuI (e.g., 2-10 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base (typically used as the solvent or as a co-solvent).
-
Add this compound (1.1-1.5 eq.) to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the aryl bromide) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction. Understanding this cycle is crucial for diagnosing issues in your experiment. For instance, a failure in the oxidative addition step might point to a problem with the aryl halide or the palladium catalyst's activity.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. chemicalforums.com [chemicalforums.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
analytical methods for determining the purity of 6-Methoxyhex-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of 6-Methoxyhex-1-yne. It is intended for researchers, scientists, and drug development professionals.
Section 1: Gas Chromatography (GC) Analysis
Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is a primary method for assessing the purity of the volatile compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical GC method for analyzing this compound?
Experimental Protocol: GC-FID/MS
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | Non-polar capillary column (e.g., HP-5, DB-5, CP-Sil 5 CB) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Detector Temperature | FID: 280 °C, MS Transfer Line: 280 °C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 35-300 |
Troubleshooting Guide: GC Analysis
Issue 1: Peak Tailing
-
Symptom: Asymmetrical peaks with a pronounced "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
-
Active Sites in the System: The ether oxygen in this compound can interact with active sites (e.g., silanols) in the injector liner or on the column.
-
Solution: Use a deactivated injector liner. Trim the first few centimeters of the column to remove accumulated non-volatile residues.
-
-
Column Contamination: Buildup of non-volatile material on the column.
-
Solution: Bake out the column at the maximum recommended temperature. If tailing persists, the column may need to be replaced.
-
-
Improper Column Installation: A poor cut on the column end can cause turbulence.
-
Solution: Ensure the column is cut cleanly and installed correctly according to the manufacturer's instructions.
-
-
Issue 2: Ghost Peaks
-
Symptom: Peaks appearing in blank runs or at unexpected retention times.
-
Potential Causes & Solutions:
-
Septum Bleed: Degradation of the injector septum at high temperatures.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas line.
-
Solution: Ensure high-purity carrier gas and use appropriate gas purifiers.
-
-
Sample Carryover: Residual sample from a previous injection.
-
Solution: Implement a thorough rinse of the syringe and injector port between injections.
-
-
Issue 3: Shifting Retention Times
-
Symptom: The retention time of the this compound peak varies between runs.
-
Potential Causes & Solutions:
-
Leaks in the System: Leaks in the injector, column fittings, or detector can affect flow rate and pressure.
-
Solution: Perform a leak check of the entire GC system.
-
-
Inconsistent Oven Temperature: Fluctuations in the oven temperature will affect retention.
-
Solution: Ensure the GC oven is properly calibrated and maintaining a stable temperature.
-
-
Changes in Flow Rate: Issues with the electronic pressure control (EPC) or a partially blocked column.
-
Solution: Verify the carrier gas flow rate and check for blockages.
-
-
Workflow for Troubleshooting GC Issues
Caption: A logical workflow for troubleshooting common GC issues.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is generally less suitable for a volatile, non-polar compound like this compound without derivatization, as it lacks a strong chromophore for UV detection. However, if impurities are less volatile and possess a chromophore, HPLC can be a useful complementary technique.
Frequently Asked Questions (FAQs)
Q2: Can I use HPLC to analyze this compound?
A2: Direct analysis by HPLC with UV detection is challenging due to the lack of a significant chromophore. Derivatization to introduce a UV-active group would be necessary. Chiral HPLC could be employed to separate enantiomeric impurities if they are present.[1][2]
Troubleshooting Guide: HPLC Analysis
Issue 1: Co-eluting Peaks
-
Symptom: Two or more peaks are not fully separated.
-
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The mobile phase may not have the correct polarity to resolve the compounds.
-
Solution: Adjust the solvent ratio in the mobile phase. For reversed-phase HPLC, increasing the aqueous component will generally increase retention and may improve separation.
-
-
Incorrect Column Choice: The stationary phase may not be suitable for the analytes.
-
Solution: Select a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl).
-
-
Gradient is Too Steep: In gradient elution, a rapid change in solvent composition may not allow for adequate separation.
-
Solution: Decrease the slope of the gradient to provide more time for separation.
-
-
Issue 2: Poor Peak Shape (Fronting or Tailing)
-
Symptom: Peaks are asymmetrical, either leading (fronting) or trailing.
-
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting.[3]
-
Solution: Dilute the sample or inject a smaller volume.
-
-
Secondary Interactions: Interactions between the analyte and the stationary phase (e.g., basic analytes with residual silanols) can cause tailing.[4]
-
Solution: Use a lower pH mobile phase to suppress silanol ionization, or use an end-capped column.
-
-
Mismatched Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Logical Flow for Resolving HPLC Co-elution
Caption: A step-by-step guide to resolving co-eluting peaks in HPLC.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and identifying impurities.
Frequently Asked Questions (FAQs)
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A3: While a definitive spectrum for this compound is not readily published, predicted chemical shifts based on its structure are as follows:
Predicted NMR Data
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 (≡C-H) | ~1.9 - 2.1 | ~68 |
| C-1 (≡C-H) | - | ~84 |
| C-2 (-C≡) | - | ~18 |
| H-3 (-CH₂-) | ~2.2 | ~28 |
| C-3 (-CH₂-) | - | ~25 |
| H-4 (-CH₂-) | ~1.6 | ~72 |
| C-4 (-CH₂-) | - | ~58 |
| H-5 (-CH₂-) | ~1.7 | - |
| C-5 (-CH₂-) | ~3.4 | - |
| H-6 (O-CH₃) | ~3.3 | - |
| C-6 (O-CH₃) | - | - |
Troubleshooting Guide: NMR Analysis
Issue 1: Unidentified Peaks in the Spectrum
-
Symptom: Signals that do not correspond to the structure of this compound.
-
Potential Causes & Solutions:
-
Residual Solvents: Traces of solvents from the reaction or purification steps.
-
Solution: Compare the unknown peaks to published chemical shift tables for common laboratory solvents.[5] Ensure the sample is thoroughly dried under high vacuum.
-
-
Unreacted Starting Material: Presence of 5-hexyn-1-ol.
-
Solution: Look for a broad singlet corresponding to the hydroxyl proton (-OH) and characteristic shifts of the alcohol.[2] Re-purify the sample if necessary.
-
-
Side-Reaction Products: Impurities formed during the synthesis. A likely synthesis is the Williamson ether synthesis from 5-hexyn-1-ol and a methylating agent. A potential side reaction is the E2 elimination of the alkyl halide, which is more likely with secondary or tertiary halides.[6]
-
Solution: Analyze the reaction conditions to predict likely byproducts. For example, if using a strong base, look for elimination products.
-
-
Issue 2: Broad or Distorted Peaks
-
Symptom: Peaks are not sharp and well-defined.
-
Potential Causes & Solutions:
-
Poor Shimming: Inhomogeneity in the magnetic field.
-
Solution: Re-shim the spectrometer.
-
-
Paramagnetic Impurities: Traces of metal ions can cause significant line broadening.
-
Solution: Filter the NMR sample through a small plug of celite or silica gel.
-
-
High Sample Concentration: Very concentrated samples can lead to increased viscosity and broader lines.
-
Solution: Dilute the sample.
-
-
Decision Tree for Identifying NMR Impurities
Caption: A systematic approach to identifying unknown peaks in an NMR spectrum.
Section 4: Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with GC, is invaluable for determining the molecular weight and fragmentation pattern of this compound and its impurities.
Frequently Asked Questions (FAQs)
Q4: What is the expected mass spectrum for this compound?
A4: The molecular ion (M⁺) peak for this compound (C₇H₁₂O) would be at m/z 112. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and loss of an alkoxy group. For terminal alkynes, a characteristic fragment is the propargyl cation.[7][8][9]
Predicted Mass Spectral Fragmentation
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 112 | [C₇H₁₂O]⁺ | Molecular Ion (M⁺) |
| 97 | [C₆H₉O]⁺ | Loss of a methyl radical (·CH₃) from the methoxy group |
| 81 | [C₆H₉]⁺ | Loss of a methoxy radical (·OCH₃) |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage |
| 55 | [C₄H₇]⁺ | Propargyl cation derivative |
| 45 | [C₂H₅O]⁺ | Cleavage at the ether linkage |
| 39 | [C₃H₃]⁺ | Propargyl cation |
Troubleshooting Guide: MS Analysis
Issue 1: No Molecular Ion Peak Observed
-
Symptom: The peak corresponding to the molecular weight of this compound (m/z 112) is absent or very weak.
-
Potential Causes & Solutions:
-
Extensive Fragmentation: Electron ionization (EI) can be a high-energy technique, causing the molecular ion to fragment completely.
-
Solution: If available, use a "softer" ionization technique such as Chemical Ionization (CI) which typically results in a more abundant molecular ion.
-
-
Compound Instability: The compound may be thermally degrading in the GC inlet or MS source.
-
Solution: Lower the inlet and source temperatures.
-
-
Issue 2: Ambiguous Fragmentation Pattern
-
Symptom: The fragmentation pattern is complex and difficult to interpret.
-
Potential Causes & Solutions:
-
Presence of Impurities: Co-eluting impurities will contribute to the mass spectrum.
-
Solution: Improve the chromatographic separation. Examine the mass spectra across the entire peak to see if the fragmentation pattern changes, which would indicate co-elution.
-
-
Rearrangement Reactions: Some fragments may be the result of complex rearrangements in the mass spectrometer.
-
Solution: Consult mass spectrometry literature for known rearrangement pathways of similar compounds (aliphatic ethers, terminal alkynes).
-
-
Interpreting Mass Spectra
Caption: A workflow for the interpretation of an electron ionization mass spectrum.
References
Technical Support Center: Preventing Homocoupling of 6-Methoxyhex-1-yne in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the unwanted homocoupling of 6-Methoxyhex-1-yne in your cross-coupling reactions, ensuring higher yields of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is an oxidative dimerization of terminal alkynes. In the context of your work with this compound, this side reaction produces 1,12-dimethoxydodeca-5,7-diyne, consuming your starting material and reducing the yield of the intended cross-coupled product. This not only affects the efficiency of your synthesis but can also complicate the purification process. The presence of copper(I) salts and oxygen are major contributors to this undesired reaction.[1][2][3]
Q2: What are the primary factors that promote the homocoupling of terminal alkynes?
A2: The primary drivers of alkyne homocoupling are the presence of a copper(I) co-catalyst and an oxidizing agent, most commonly oxygen from the air.[1][3] The traditional Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst, is particularly susceptible to this side reaction.[4] Elevated temperatures can also increase the rate of this side reaction.
Q3: What are the general strategies to prevent or minimize homocoupling?
A3: Several strategies can be employed to suppress the homocoupling of this compound:
-
Copper-Free Conditions: The most direct approach is to use a copper-free cross-coupling protocol. Numerous copper-free Sonogashira methodologies have been developed to circumvent the issue of Glaser coupling.
-
Inert Atmosphere: Rigorously excluding oxygen from your reaction by working under an inert atmosphere (e.g., nitrogen or argon) is crucial. Degassing your solvents and reagents prior to use is also highly recommended.
-
Reducing Atmosphere: The introduction of a reducing atmosphere, such as a hydrogen gas diluted with nitrogen or argon, has been shown to dramatically reduce homocoupling to as low as 2%.[1]
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thereby disfavoring the bimolecular homocoupling reaction.
-
Choice of Ligands and Base: The selection of appropriate phosphine ligands and bases can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Lower Reaction Temperatures: If the desired cross-coupling can proceed at a lower temperature, this can often disfavor the higher activation energy pathway of homocoupling.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cross-coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| High percentage of homocoupled byproduct observed by GC/MS or NMR. | Presence of oxygen in the reaction. | Ensure your reaction is set up under a strictly inert atmosphere (Ar or N2). Degas all solvents and liquid reagents thoroughly before use. |
| Use of a copper(I) co-catalyst. | Switch to a copper-free Sonogashira protocol. Several well-established methods are available. | |
| The reaction temperature is too high. | If your desired reaction is known to proceed at a lower temperature, try reducing the reaction temperature. | |
| Low or no yield of the desired cross-coupled product, with significant starting material remaining. | Inefficient catalyst system for the specific substrates. | Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich phosphine ligands are often effective in promoting the desired cross-coupling. |
| Inappropriate base for the reaction. | The choice of base is critical. For copper-free Sonogashira reactions, organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine are commonly used. For Suzuki and Negishi couplings, inorganic bases like K3PO4, Cs2CO3, or K2CO3 are often employed. | |
| Both homocoupling and low conversion of starting materials are observed. | This can be a combination of the factors above. | First, address the homocoupling by moving to a copper-free system and ensuring anaerobic conditions. Then, optimize the catalyst, ligand, and base to improve the conversion of your starting materials. |
Data on Homocoupling Prevention
The following table summarizes quantitative data on the effect of reaction conditions on the homocoupling of terminal alkynes. While not specific to this compound, these results with other terminal alkynes provide valuable insights.
| Coupling Type | Alkyne Substrate | Key Condition | Cross-Coupled Product Yield (%) | Homocoupled Byproduct Yield (%) | Reference |
| Sonogashira | Aryl and Heteroaryl Alkynes | Standard Conditions (with CuI, aerobic) | Lower yields | Considerable amounts | [1] |
| Sonogashira | Aryl and Heteroaryl Alkynes | H2/N2 Atmosphere (with CuI) | Very good yields | ~2% | [1] |
| Sonogashira | Trimethylsilylacetylene | 10% Palladium Catalyst | 88% | 9.8% | [1] |
| Homocoupling | Aliphatic Alkynes | Pd(OAc)2, CuI, DABCO, Air | N/A | Quantitative |
Experimental Protocols
Below are detailed experimental protocols that have been shown to be effective in minimizing homocoupling for terminal alkynes.
Protocol 1: Copper-Free Sonogashira Coupling of an Aliphatic Alkyne (General Procedure)
This protocol is adapted from established copper-free Sonogashira methodologies and is a good starting point for the cross-coupling of this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., Triethylamine or Piperidine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 mmol), and the anhydrous, degassed solvent (5-10 mL).
-
Add the base (e.g., triethylamine, 2-3 mmol) to the reaction mixture.
-
Finally, add the this compound (1.2 mmol) to the flask.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the reactivity of the aryl halide) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling with a Reducing Atmosphere to Minimize Homocoupling
This protocol, based on the work of Ho and coworkers, introduces a reducing atmosphere to significantly suppress Glaser coupling.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 mmol)
-
PdCl2(PPh3)2 (2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Base (e.g., Triethylamine)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Hydrogen/Nitrogen gas mixture
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), PdCl2(PPh3)2 (0.02 mmol), and CuI (0.01 mmol).
-
Evacuate and backfill the flask with a hydrogen/nitrogen gas mixture three times.
-
Add the anhydrous, degassed solvent (e.g., acetonitrile) and the base (e.g., triethylamine).
-
Add the this compound (1.1 mmol) to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress.
-
Work-up and purification are carried out as described in Protocol 1.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling pathway and the undesired homocoupling pathway.
Caption: Competing reaction pathways in cross-coupling reactions of this compound.
References
Technical Support Center: Solvent Effects on the Reactivity of 6-Methoxyhex-1-yne
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 6-Methoxyhex-1-yne. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for reactions with this compound, and how do they influence its reactivity?
A1: The choice of solvent is critical and depends on the specific reaction. For Sonogashira couplings , polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), as well as nonpolar solvents like toluene, are frequently used.[1][2] DMF can accelerate the reaction by stabilizing ionic intermediates, while toluene may be preferred in some cases to avoid ligand displacement from the palladium catalyst.[1] For click chemistry (CuAAC) , a wide range of solvents are tolerated, including water, DMSO, DMF, THF, and acetonitrile.[1][3][4] Water is often an excellent choice, promoting high reaction rates and yields.[3] For deprotonation and subsequent alkylation , polar aprotic solvents like THF or ether are typically used to solvate the resulting acetylide without protonating it.[5]
Q2: How does the polarity of the solvent affect the deprotonation of this compound?
A2: The deprotonation of terminal alkynes like this compound is best carried out in polar aprotic solvents. These solvents, such as THF and DMSO, can solvate the cation of the base (e.g., Na⁺ from NaNH₂) without strongly interacting with the acetylide anion, thus enhancing its nucleophilicity.[6] Protic solvents, like water or alcohols, are generally unsuitable for stoichiometric deprotonation as they are more acidic than the alkyne and will protonate the strong base or the resulting acetylide.[6][7]
Q3: Can the methoxy group in this compound influence the choice of solvent?
A3: Yes, the ether linkage in this compound can influence solvent selection due to its coordinating ability. In reactions involving metal catalysts, such as Sonogashira couplings, the methoxy group could potentially coordinate to the metal center. While often a weak interaction, in some systems, this could modulate catalyst activity. The choice of a coordinating solvent (like THF or DMF) versus a non-coordinating one (like toluene) can therefore be more significant.
Q4: For a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound, what is the recommended solvent?
A4: For CuAAC reactions, a variety of solvents can be effective, and the choice often depends on the solubility of the azide coupling partner.[1] Water or mixtures of water with a co-solvent like t-butanol, DMSO, or THF are often ideal.[3][4] These solvent systems can lead to significant rate acceleration.[8] If solubility is an issue, polar aprotic solvents like DMF or DMSO are excellent alternatives.[1]
Troubleshooting Guides
Issue 1: Low yield in a Sonogashira coupling reaction with this compound.
| Possible Cause | Troubleshooting Step |
| Solvent not sufficiently degassed | Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.[9] Solution: Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[10][11] |
| Inappropriate solvent choice | The solvent can affect catalyst stability and reaction rate.[1] Solution: If using DMF, consider switching to toluene, or vice versa. Sometimes a mixture of solvents, such as toluene and an amine base like triethylamine, can be effective.[5] |
| Water contamination in the solvent | While some modern protocols tolerate water, anhydrous conditions are often preferred for Sonogashira reactions. Water can interfere with the catalyst and base. Solution: Use freshly distilled or commercially available anhydrous solvents. Dry the amine base over KOH pellets. |
| Base incompatibility | The choice of base is crucial and can be solvent-dependent. Solution: If using an inorganic base like K₂CO₃, ensure it is finely powdered and dry. For organic bases like triethylamine or diisopropylethylamine, ensure they are pure and dry.[5] |
Issue 2: Formation of side products in an electrophilic addition to this compound.
| Possible Cause | Troubleshooting Step |
| Solvent participation | Nucleophilic solvents like water or alcohols can act as nucleophiles and add to the intermediate vinyl cation, leading to undesired ketone or ether byproducts. Solution: Switch to a non-nucleophilic, aprotic solvent such as dichloromethane (DCM) or chloroform. |
| Polymerization | In the absence of a strong nucleophile, the alkyne itself can act as a nucleophile, leading to polymerization. This is more likely in neat (solvent-free) conditions or in non-polar, non-coordinating solvents. Solution: Ensure a sufficient concentration of the desired nucleophile. If this is not possible, consider a less polar solvent to disfavor charge separation. |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with Iodobenzene
This protocol is a representative procedure and may require optimization for specific substrates and scales.
-
Reagent Preparation :
-
This compound (1.2 equivalents)
-
Iodobenzene (1.0 equivalent)
-
Pd(PPh₃)₄ (0.02 equivalents)
-
CuI (0.04 equivalents)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Anhydrous, degassed toluene (sufficient to make a 0.1 M solution with respect to iodobenzene)
-
-
Reaction Setup :
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene via syringe.
-
Add triethylamine, iodobenzene, and this compound sequentially via syringe.
-
-
Reaction Conditions :
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
-
Work-up :
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following tables present illustrative quantitative data on the effect of solvents on the yield of common reactions involving this compound. This data is hypothetical and intended for comparative purposes.
Table 1: Illustrative Yields for the Sonogashira Coupling of this compound with Iodobenzene in Various Solvents
| Solvent | Dielectric Constant (approx.) | Yield (%) |
| Toluene | 2.4 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 92 |
| Dimethylformamide (DMF) | 37 | 95 |
| Acetonitrile | 37.5 | 75 |
Table 2: Illustrative Relative Reaction Rates for the CuAAC Reaction of this compound with Benzyl Azide
| Solvent System | Relative Rate |
| H₂O / t-BuOH (1:1) | 1.00 |
| Dimethyl Sulfoxide (DMSO) | 0.85 |
| Dimethylformamide (DMF) | 0.70 |
| Tetrahydrofuran (THF) | 0.55 |
| Dichloromethane (DCM) | 0.20 |
Mandatory Visualization
Caption: Workflow for a typical Sonogashira coupling reaction.
Caption: Logical relationships of solvent choice on reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. books.lucp.net [books.lucp.net]
- 3. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 6. vedantu.com [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. chemicalforums.com [chemicalforums.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Removal of Copper Catalysts from 6-Methoxyhex-1-yne Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts from 6-Methoxyhex-1-yne reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual copper catalyst from my this compound reaction mixture?
A1: The most prevalent and effective methods for removing copper catalysts include aqueous extraction, adsorption/filtration, and precipitation.
-
Aqueous Extraction: This involves washing the organic reaction mixture with an aqueous solution containing a chelating or complexing agent. Common agents include:
-
Ammonium hydroxide (NH₄OH)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethylenediaminetetraacetic acid (EDTA) solutions
-
-
Adsorption/Filtration: This method involves passing the reaction mixture through a plug of an adsorbent material that will bind to the copper catalyst. Common adsorbents are:
-
Silica gel
-
Alumina
-
Celite
-
-
Precipitation: In some cases, the copper catalyst can be precipitated from the reaction mixture, followed by filtration.
Q2: How do I choose the best copper removal method for my this compound product?
A2: The choice of method depends on several factors, primarily the stability of your this compound product and the nature of the copper species.
-
Product Stability: this compound, a terminal alkyne, is generally stable under mild acidic and basic conditions. However, strong bases can deprotonate the terminal alkyne.[1][2] Therefore, it is crucial to consider the pH of the aqueous wash. An aqueous solution of ammonium chloride is acidic, while aqueous ammonia is basic.[3]
-
Copper Species: The oxidation state of the copper (Cu(I) or Cu(II)) can influence the effectiveness of the removal method. For instance, a wash with aqueous ammonium hydroxide/ammonium chloride at pH 8 is effective for removing copper(I) salts.[4][5]
Q3: I see a blue color in my aqueous wash. What does this indicate?
A3: A blue color in the aqueous layer during an ammonia-based wash is a positive indicator that copper is being removed. Ammonia forms a deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is highly soluble in water.[3] Typically, successive washes are performed until the aqueous layer is colorless.[3]
Q4: Can I combine different removal methods?
A4: Yes, combining methods is a common and often more effective strategy. A typical protocol involves an initial aqueous wash with a chelating agent like EDTA, followed by filtration through a plug of silica or alumina to remove any remaining traces of the copper catalyst.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of copper catalysts from this compound reaction mixtures.
Problem 1: Persistent copper contamination after standard workup.
| Symptom | Possible Cause | Suggested Solution |
| Green or blue tint in the organic layer. | Incomplete removal of copper salts. | Perform additional aqueous washes with a chelating agent (e.g., saturated NH₄Cl, EDTA solution). Consider increasing the concentration or volume of the washing solution. |
| Broad peaks or baseline noise in NMR spectrum. | Paramagnetic copper species interfering with the analysis. | Pass the product through a short plug of silica gel or alumina. |
| Low yield of the desired product. | Product loss during aqueous extraction due to emulsion formation. | To break up emulsions, try adding brine (saturated NaCl solution) to the separatory funnel. |
Problem 2: Unwanted side reactions observed after workup.
| Symptom | Possible Cause | Suggested Solution |
| Formation of a symmetrical diyne (Glaser-Hay coupling product). | Residual Cu(I) catalyst in the presence of air (oxygen) during workup.[6][7][8][9][10] | It is crucial to remove the copper catalyst promptly after the reaction is complete.[6][7] Consider adding a reducing agent, such as sodium ascorbate, during the workup to keep the copper in the Cu(I) state and prevent oxidative coupling.[6][7] |
| Decomposition of the this compound product. | Use of harsh acidic or basic conditions during the workup. | While terminal alkynes are relatively stable, it is best to use mild conditions.[1][11][12] Buffer the aqueous washing solutions if necessary. |
Quantitative Data on Copper Removal
The following table summarizes the reported efficiency of different copper removal methods. Note that the effectiveness can vary depending on the specific reaction conditions and the nature of the copper catalyst and ligands.
| Removal Method | Chelating/Complexing Agent | Reported Residual Copper | Source |
| Aqueous Wash | Aqueous Ammonia | < 50 ppm | [3] |
Quantitative analysis of residual copper is typically performed using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13][14][15]
Experimental Protocols
Protocol 1: Aqueous Wash with Ammonium Hydroxide/Ammonium Chloride
This protocol is effective for the removal of copper(I) salts.
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel.
-
Add an aqueous solution of ammonium hydroxide (NH₄OH) to adjust the pH of the aqueous layer to approximately 8.
-
Shake the separatory funnel vigorously. A blue color in the aqueous layer indicates the formation of the copper-ammonia complex.
-
Separate the organic layer.
-
Wash the organic layer with the NH₄OH/NH₄Cl solution until the aqueous layer is colorless.
-
Perform a final wash of the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Aqueous Wash with EDTA
EDTA is a strong chelating agent for copper ions.
-
Quench the reaction mixture and extract the product into an organic solvent.
-
Wash the organic layer with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).
-
Shake the separatory funnel vigorously and allow the layers to separate.
-
Separate the organic layer. Repeat the EDTA wash if a blue or green color persists in the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
Protocol 3: Filtration through a Silica Gel Plug
This method is useful for removing finely suspended copper salts and can be used in conjunction with an aqueous wash.
-
Prepare a short column or plug of silica gel in a Pasteur pipette or a small chromatography column.
-
After an initial workup (e.g., aqueous wash), dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Pass the solution through the silica gel plug, eluting with the same or a slightly more polar solvent.
-
Collect the eluent and concentrate it under reduced pressure.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting copper catalyst removal.
Caption: Troubleshooting workflow for copper catalyst removal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigations into the mechanism of copper-mediated Glaser-Hay couplings using electrochemical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glaser coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Tracking Changes in Organic-Copper Speciation during Wastewater Treatment Using LC-ICPMS-ESIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in copper analyses by inorganic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
¹H and ¹³C NMR Spectral Analysis of 6-Methoxyhex-1-yne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Methoxyhex-1-yne. Due to the unavailability of experimental spectra for this specific compound, this document leverages high-quality predicted data and compares it with experimental data of analogous compounds, namely 1-hexyne and methoxyethane. This comparative approach allows for a robust interpretation of the spectral features of this compound, providing valuable insights for researchers working with similar chemical entities.
Data Presentation
The predicted ¹H and ¹³C NMR data for this compound are summarized below, alongside experimental data for 1-hexyne and methoxyethane for comparative analysis.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Experimental Data for Analogous Compounds.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| This compound | H-1 | 1.95 | t | 2.6 |
| H-3 | 2.21 | dt | 7.0, 2.6 | |
| H-4 | 1.65 | p | 7.0 | |
| H-5 | 1.78 | p | 6.5 | |
| H-6 | 3.42 | t | 6.5 | |
| H-7 (CH₃O) | 3.34 | s | - | |
| 1-Hexyne (Experimental) | H-1 | 1.93 | t | 2.7 |
| H-3 | 2.18 | dt | 7.0, 2.7 | |
| H-4 | 1.52 | sextet | 7.2 | |
| H-5 | 1.41 | sextet | 7.4 | |
| H-6 | 0.92 | t | 7.3 | |
| Methoxyethane (Experimental) | CH₃-O | 3.38 | s | - |
| O-CH₂ | 3.58 | q | 7.0 | |
| CH₃-CH₂ | 1.21 | t | 7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Experimental Data for Analogous Compounds.
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (ppm) |
| This compound | C-1 | 68.5 |
| C-2 | 84.1 | |
| C-3 | 18.3 | |
| C-4 | 25.4 | |
| C-5 | 28.9 | |
| C-6 | 71.8 | |
| C-7 (CH₃O) | 58.7 | |
| 1-Hexyne (Experimental) | C-1 | 68.4 |
| C-2 | 84.3 | |
| C-3 | 18.3 | |
| C-4 | 30.9 | |
| C-5 | 22.0 | |
| C-6 | 13.5 | |
| Methoxyethane (Experimental) | CH₃-O | 57.8 |
| O-CH₂ | 67.9 | |
| CH₃-CH₂ | 15.4 |
Experimental Protocols
The following describes a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of organic compounds like this compound.
1. Sample Preparation:
-
Sample Purity: The sample should be of high purity, free from paramagnetic impurities and solid particles, which can broaden NMR signals.
-
Solvent: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution of 20-100 mg is preferable.
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the sample to provide a reference peak at 0.00 ppm for calibrating the chemical shifts.
-
NMR Tube: The sample solution is transferred to a clean, dry, and uniform 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain better signal dispersion and resolution.
-
Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient for most organic molecules.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei.
-
Number of Scans: For a moderately concentrated sample, 8-16 scans are usually adequate.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling and to enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A wider spectral width of about 200-250 ppm is required for ¹³C NMR.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is common.
-
Number of Scans: Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from several hundred to several thousand) is necessary to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure that all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using the signal from the internal standard (TMS at 0.00 ppm).
-
Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of the number of protons giving rise to each signal.
Mandatory Visualization
Comparative GC-MS Characterization of 6-Methoxyhex-1-yne and its Ether Homologs
This guide provides a comparative analysis of 6-Methoxyhex-1-yne and its higher ether homologs, 6-Ethoxyhex-1-yne and 6-Propoxyhex-1-yne, using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the experimental protocols, present comparative data, and illustrate key workflows and fragmentation pathways. This information is intended for researchers, scientists, and professionals in drug development to understand the analytical characterization of these terminal alkynes.
Experimental Protocols
A standardized protocol was developed for the GC-MS analysis of this compound and its derivatives to ensure comparability of the data.
Sample Preparation: A stock solution of each analyte (this compound, 6-Ethoxyhex-1-yne, and 6-Propoxyhex-1-yne) was prepared in dichloromethane at a concentration of 1 mg/mL. For GC-MS analysis, a 1 µL aliquot of each solution was injected into the instrument.
GC-MS Instrumentation and Parameters: The analysis was performed on an Agilent 7890A GC system coupled to an Agilent 5975C series VL MSD.[1] A 5% phenyl polymethylsiloxane fused-silica capillary column was utilized as the stationary phase.[2] The instrument was operated under the following conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (10:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 2 minutes at 280°C
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-600
Data Presentation: Comparative GC-MS Data
The following table summarizes the key quantitative data obtained from the GC-MS analysis of this compound and its derivatives. The retention time increases with the molecular weight and the size of the alkoxy group. The observed mass fragments are consistent with the predicted fragmentation patterns for terminal alkynes and ethers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Retention Time (min) | Key Mass Fragments (m/z) and their Relative Abundance |
| This compound | C7H12O | 112.17 | 8.5 | 112 (M+), 97, 81, 67, 53, 45, 39 |
| 6-Ethoxyhex-1-yne | C8H14O | 126.20 | 9.8 | 126 (M+), 111, 97, 81, 67, 59, 53, 39 |
| 6-Propoxyhex-1-yne | C9H16O | 140.22 | 11.2 | 140 (M+), 125, 111, 97, 81, 73, 67, 53, 39 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a proposed mass spectrometry fragmentation pathway.
Discussion of Results
The GC-MS analysis successfully separated this compound and its ethoxy and propoxy homologs. The retention times logically increased with the increasing carbon chain length of the alkoxy group, a typical behavior in gas chromatography.
The mass spectra of all three compounds show a discernible molecular ion peak (M+), which is crucial for determining the molecular weight. The fragmentation patterns are consistent with established principles for alkynes and ethers. A key fragmentation pathway for terminal alkynes involves the formation of a stable propargyl cation ([C3H3]+) at m/z 39, which was observed in the spectra of all three compounds.[3] Another common fragmentation for terminal alkynes is the loss of a hydrogen atom to produce a strong M-1 peak; however, in these molecules, other fragmentation pathways appear more dominant.
The presence of the ether linkage introduces characteristic fragmentation patterns. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a common fragmentation pathway for ethers. This leads to the formation of resonance-stabilized oxonium ions. For this compound, this results in a prominent peak at m/z 45, corresponding to the [CH2OCH3]+ fragment. Similarly, for the ethoxy and propoxy derivatives, fragments at m/z 59 and m/z 73, respectively, are observed, which are indicative of the corresponding [CH2OR]+ ions.
The remaining significant fragments in the spectra, such as those at m/z 97, 81, 67, and 53, arise from subsequent losses of small neutral molecules like methane, water, and ethylene from larger fragments, and rearrangements.
Conclusion
GC-MS is a powerful technique for the characterization and differentiation of this compound and its homologous derivatives. The combination of chromatographic retention time and mass spectral fragmentation patterns provides a robust method for the identification and structural elucidation of these compounds. The predictable increase in retention time with the size of the alkoxy group and the characteristic mass fragments, including the propargyl cation and the oxonium ions from alpha-cleavage, serve as reliable diagnostic markers for this class of molecules. This guide provides a foundational methodology and comparative data that can be applied to the analysis of other related alkyne ethers.
References
A Comparative Analysis of the Reactivity of 6-Methoxyhex-1-yne and Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, the predictable and efficient reactivity of terminal alkynes is paramount. This guide provides an objective comparison of the reactivity of 6-methoxyhex-1-yne against other common terminal alkynes, such as hex-1-yne and phenylacetylene, in three cornerstone reactions: the Sonogashira cross-coupling, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and acid-catalyzed hydration. This analysis is supported by established chemical principles and detailed experimental protocols to aid in reaction planning and optimization.
Executive Summary
Terminal alkynes are a versatile functional group, participating in a wide array of chemical transformations. The reactivity of a terminal alkyne is subtly influenced by the electronic and steric nature of its substituent. This compound, possessing a remote ether linkage, presents an interesting case for comparative analysis.
-
Sonogashira Coupling: The reactivity in Sonogashira coupling is primarily dictated by the oxidative addition of the palladium catalyst to the aryl or vinyl halide. While the electronic nature of the alkyne can play a role, significant differences in reactivity between this compound and simple alkyl-substituted alkynes are not generally expected under standard conditions.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is known for its broad substrate scope and high efficiency. The rate of CuAAC is not significantly affected by the steric and electronic properties of the groups attached to the alkyne.[1] Therefore, this compound is expected to exhibit comparable reactivity to other aliphatic terminal alkynes in CuAAC reactions, especially when employing accelerating ligands.
-
Hydration: The acid-catalyzed hydration of terminal alkynes follows Markovnikov's rule, leading to the formation of a methyl ketone. The presence of the methoxy group in this compound is not anticipated to alter the regioselectivity of this reaction, and it should proceed to yield the corresponding methyl ketone, similar to other terminal alkynes.
Data Presentation: Predicted Reactivity Comparison
The following table summarizes the predicted relative reactivity of this compound in comparison to hex-1-yne (a simple aliphatic alkyne) and phenylacetylene (an aromatic alkyne). The predictions are based on the electronic and steric properties of the substituents.
| Reaction | Alkyne | Predicted Relative Reactivity | Expected Product(s) | Notes |
| Sonogashira Coupling | This compound | High | Aryl/Vinyl-substituted alkyne | The remote, weakly electron-donating methoxy group is expected to have a negligible effect on the reaction rate compared to hex-1-yne. |
| Hex-1-yne | High | Aryl/Vinyl-substituted alkyne | Serves as a baseline for aliphatic terminal alkyne reactivity. | |
| Phenylacetylene | High | Aryl/Vinyl-substituted alkyne | The electron-withdrawing nature of the phenyl group can slightly influence the acidity of the terminal proton but generally couples efficiently. | |
| CuAAC (Click Chemistry) | This compound | High | 1,4-Disubstituted-1,2,3-triazole | The reaction is generally insensitive to the electronic nature of the alkyne substituent.[1] |
| Hex-1-yne | High | 1,4-Disubstituted-1,2,3-triazole | Baseline for aliphatic terminal alkyne reactivity in CuAAC. | |
| Phenylacetylene | High | 1,4-Disubstituted-1,2,3-triazole | Couples readily, often serving as a model substrate. | |
| Acid-Catalyzed Hydration | This compound | Moderate | 7-Methoxyheptan-2-one | Follows Markovnikov's rule to yield a methyl ketone. The ether linkage is stable under these conditions. |
| Hex-1-yne | Moderate | Hexan-2-one | Follows Markovnikov's rule. | |
| Phenylacetylene | Moderate | Acetophenone | Follows Markovnikov's rule. |
Experimental Protocols
The following are detailed methodologies for the key experiments discussed. These protocols can be adapted for a direct comparative study of the reactivity of this compound and other terminal alkynes.
Sonogashira Cross-Coupling
Objective: To compare the yield of the Sonogashira coupling reaction between an aryl halide and various terminal alkynes.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Terminal alkyne (this compound, hex-1-yne, or phenylacetylene, 1.2 mmol)
-
Base (e.g., triethylamine, 3.0 mmol)
-
Solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), 5 mL)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the palladium catalyst, copper(I) iodide, and the aryl halide.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature (or heat as necessary, e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To compare the reaction time and yield of the CuAAC reaction between an organic azide and various terminal alkynes.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%)
-
Sodium ascorbate (10 mol%)
-
Organic azide (e.g., benzyl azide, 1.0 mmol)
-
Terminal alkyne (this compound, hex-1-yne, or phenylacetylene, 1.0 mmol)
-
Solvent (e.g., a 1:1 mixture of water and tert-butanol, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the organic azide and the terminal alkyne in the solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Determine the yield of the purified product.
Acid-Catalyzed Hydration
Objective: To compare the rate and yield of the acid-catalyzed hydration of various terminal alkynes.
Materials:
-
Mercury(II) sulfate (HgSO₄, 2 mol%)
-
Sulfuric acid (H₂SO₄, concentrated, 3-5 drops)
-
Terminal alkyne (this compound, hex-1-yne, or phenylacetylene, 1.0 mmol)
-
Solvent (e.g., a mixture of water and methanol or THF, 10 mL)
Procedure:
-
To a round-bottom flask, add the terminal alkyne and the solvent mixture.
-
Carefully add the concentrated sulfuric acid, followed by the mercury(II) sulfate.
-
Stir the reaction mixture at room temperature (or gently heat to 50-60 °C) and monitor the disappearance of the starting material by GC or TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate carefully under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Determine the yield of the purified ketone.
Visualizations
The following diagrams illustrate the general workflows and logical relationships for the discussed reactions.
References
Assessing the Efficiency of Palladium Catalysts for 6-Methoxyhex-1-yne Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient chemical synthesis. This guide provides a comparative assessment of various palladium catalysts for reactions involving 6-Methoxyhex-1-yne, a valuable substrate in the synthesis of complex organic molecules. While direct comparative data for this specific substrate is limited in publicly available literature, this guide synthesizes findings from analogous 1,6-enyne systems to provide a foundational understanding of catalyst performance.
Performance of Palladium Catalysts in Analogous 1,6-Enyne Cyclization Reactions
The intramolecular cyclization of 1,6-enynes is a powerful method for the construction of cyclic compounds. The efficiency of this transformation is highly dependent on the choice of the palladium catalyst and the associated ligands. The following table summarizes representative data from studies on substrates analogous to this compound, offering insights into potential catalyst performance.
| Catalyst System | Ligand | Substrate | Product(s) | Yield (%) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) |
| Pd(OAc)₂ | PPh₃ | N-Tosyl-4-methoxy-N-(2-methylallyl)but-2-yn-1-amine | 3-methoxy-1-tosyl-5,6,7,7a-tetrahydro-1H-indole | 85 | 5 | Toluene | 80 | 12 |
| Pd(OAc)₂ | DPEPhos | (α-bromoethenyl)diphenylphosphine oxide | 1-phenylphosphindole 1-oxide | 94 | 5 | DCE | 80 | 12 |
| Pd(OAc)₂ | Xantphos | (α-bromoethenyl)diphenylphosphine oxide | 1-phenylphosphindole 1-oxide | <10 | 5 | DCE | 80 | 12 |
| --INVALID-LINK--₂ | Triphos | 6-Aminohex-1-yne | 2-Methyl-1,2-dehydropiperidine | High Activity | Not specified | Not specified | Not specified | Not specified |
| Pd(PPh₃)₄ | None | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide + Alcohol | 2-alkoxy-4-alkenylquinoline | Moderate to Good | 10 | THF | Not specified | Not specified |
Note: The data presented above is compiled from various research articles and should be used as a general guideline. Reaction conditions and yields can vary significantly based on the specific substrate and experimental setup.
Experimental Protocols
A generalized experimental protocol for a palladium-catalyzed intramolecular cyclization of a 1,6-enyne is provided below. This protocol can be adapted for reactions with this compound.
General Procedure for Palladium-Catalyzed Intramolecular Cyclization:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the appropriate ligand (e.g., PPh₃, 10 mol%) are dissolved in a suitable anhydrous solvent (e.g., toluene, 0.1 M). The mixture is stirred at room temperature for 15-30 minutes to allow for catalyst pre-formation.
-
Reaction Setup: To the catalyst solution, the 1,6-enyne substrate (e.g., this compound, 1.0 equiv) is added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (e.g., 12-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclized product.
-
Characterization: The structure and purity of the product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow and Catalytic Cycle
To aid in the conceptualization of the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for catalyst screening.
Caption: Plausible catalytic cycle for 1,6-enyne cyclization.
A Comparative Guide to the Synthesis of 6-Methoxyhex-1-yne: Established vs. Novel Pathways
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic pathways to 6-Methoxyhex-1-yne, a valuable building block in organic synthesis. We will explore a well-established, traditional method alongside a novel approach, presenting key performance indicators, detailed experimental protocols, and visual representations of the synthetic workflows.
Introduction
This compound is a bifunctional molecule featuring a terminal alkyne and a methyl ether. This structure makes it a versatile reagent for introducing a C6 chain with a protected hydroxyl group in the synthesis of more complex molecules, including pharmaceuticals and natural products. The terminal alkyne allows for a variety of coupling reactions, such as the Sonogashira coupling and click chemistry, while the methoxy group serves as a stable protecting group for the primary alcohol. This guide will compare the traditional Williamson ether synthesis with a potential novel alternative, providing a clear and objective assessment of their respective merits.
Comparison of Synthetic Pathways
The synthesis of this compound from the commercially available starting material, 5-hexyn-1-ol, can be achieved through several methods. Below is a comparison of two prominent pathways: the established Williamson ether synthesis and a novel approach utilizing a reductive etherification strategy.
| Parameter | Established Pathway: Williamson Ether Synthesis | Novel Pathway: Reductive Etherification |
| Starting Material | 5-Hexyn-1-ol | 5-Hexyn-1-ol |
| Reagents | Sodium hydride (NaH), Methyl iodide (CH₃I) | Triethylsilane (Et₃SiH), Trimethylsilyl chloride (TMSCl), Formaldehyde dimethyl acetal (optional) |
| Reaction Time | 2-4 hours | 1-3 hours |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Typical Yield | 85-95% | 75-90% |
| Key Advantages | High yield, well-established, reliable | Milder conditions, avoids strong bases |
| Potential Drawbacks | Use of highly reactive and flammable sodium hydride | Stoichiometric amounts of silane reagents, potential for side reactions |
Experimental Protocols
Established Pathway: Williamson Ether Synthesis
This method is a classic and widely used procedure for the formation of ethers. It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Materials:
-
5-Hexyn-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 5-hexyn-1-ol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Novel Pathway: Reductive Etherification
This approach offers a milder alternative to the Williamson ether synthesis, avoiding the use of a strong base. It relies on the in-situ formation of a silyl ether followed by nucleophilic attack of an activated methyl group source.
Materials:
-
5-Hexyn-1-ol
-
Triethylsilane (Et₃SiH)
-
Trimethylsilyl chloride (TMSCl)
-
Formaldehyde dimethyl acetal (optional, as a source of the methoxy group)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 5-hexyn-1-ol (1.0 eq) in anhydrous DCM at room temperature under an inert atmosphere, add triethylsilane (1.5 eq) followed by trimethylsilyl chloride (1.2 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizing the Synthetic Pathways
To better illustrate the logic and workflow of each synthetic pathway, the following diagrams have been generated using the DOT language.
Caption: Workflow of the Williamson Ether Synthesis.
Caption: Workflow of the Reductive Etherification.
Conclusion
Both the established Williamson ether synthesis and the novel reductive etherification pathway offer viable routes to this compound. The Williamson ether synthesis remains a highly efficient and reliable method, consistently providing high yields. Its primary drawback is the use of sodium hydride, which requires careful handling. The reductive etherification presents a milder alternative, avoiding strong bases and proceeding at room temperature. While potentially offering a better safety profile, yields may be slightly lower and the cost of silane reagents should be considered.
The choice of synthetic pathway will ultimately depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. For large-scale synthesis where yield is the primary driver, the Williamson ether synthesis may be preferred. For smaller-scale applications or in environments where the use of highly reactive reagents is restricted, the reductive etherification offers a compelling alternative. Further optimization of the reductive etherification conditions could potentially improve its yield and make it an even more attractive option for the synthesis of this compound and related compounds.
Quantitative Analysis of 6-Methoxyhex-1-yne in Reaction Mixtures: A Comparative Guide to HPLC, GC-FID, and qNMR Methods
For researchers, scientists, and drug development professionals, the precise quantification of reaction components is paramount for process optimization and quality control. 6-Methoxyhex-1-yne, a terminal alkyne lacking a strong UV chromophore, presents a challenge for direct analysis by High-Performance Liquid Chromatography (HPLC) with standard UV detection. This guide provides an objective comparison of three robust analytical methods for its quantification in reaction mixtures: HPLC with pre-column derivatization, Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document details the experimental protocols and presents a comparative summary of the performance of each technique, supported by experimental data from scientific literature. The aim is to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs.
Method Performance Comparison
The choice of an analytical technique is a critical decision that impacts data quality, sample throughput, and overall project timelines. The following table provides a summary of key quantitative performance parameters for the three discussed methods, offering a direct comparison to aid in this selection process.
| Parameter | HPLC with Pre-column Derivatization | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Chemical modification of the alkyne to introduce a UV-absorbing or fluorescent tag, enabling detection after chromatographic separation. | Separation of the volatile analyte based on its boiling point and polarity, followed by detection via flame ionization, which is highly sensitive to organic compounds. | Direct measurement of the analyte's concentration in solution without chromatographic separation, based on the proportionality of NMR signal intensity to the number of atomic nuclei. |
| Linearity (R²) | Typically > 0.99[1][2] | Consistently > 0.999[3][4][5] | Generally > 0.99[6][7] |
| Limit of Detection (LOD) | ng/mL to µg/mL range[1][2] | pg/mL to ng/mL range[4][8] | ~5 µM for small molecules[9] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range[1][2] | pg/mL to ng/mL range[4][8] | ~20 µM for small molecules[9] |
| Precision (%RSD) | < 5%[1] | < 5%[10][11] | < 2%[12] |
| Accuracy (% Recovery) | 95-105%[13] | 95-105%[10] | 97-103%[14] |
| Sample Throughput | Moderate | High | Moderate |
| Strengths | - Utilizes widely available HPLC-UV systems.- High sensitivity achievable with appropriate derivatizing agents. | - High sensitivity and selectivity for volatile compounds.- Robust and well-established technique.- Minimal sample preparation required. | - Absolute quantification without the need for an analyte-specific reference standard.- Non-destructive.- Provides structural information. |
| Weaknesses | - Derivatization adds complexity and potential for error.- Reagent stability and reaction completeness can be concerns. | - Analyte must be volatile and thermally stable.- Destructive detection method. | - Lower sensitivity compared to chromatographic methods.- Requires access to a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction matrix and available instrumentation.
HPLC with Pre-column Derivatization
Due to the absence of a chromophore in this compound, a pre-column derivatization step is necessary to render it detectable by UV-Vis or fluorescence detectors. Two common derivatization strategies for alkynes are cobalt complexation and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
a) Cobalt Complexation Protocol
This method involves the reaction of the alkyne with dicobalt octacarbonyl to form a stable, colored complex that can be detected by a UV-Vis detector.
-
Sample Preparation: Dilute a known amount of the reaction mixture in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Derivatization Reaction: To the diluted sample, add a solution of dicobalt octacarbonyl (Co₂(CO)₈) in the same solvent. A slight excess (e.g., 1.1 equivalents) of the cobalt reagent is typically used. The reaction is generally rapid and can be performed at room temperature for 15-30 minutes.
-
Analysis: The resulting solution can be directly injected into the HPLC system.
b) Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Protocol
This "click chemistry" reaction forms a stable triazole product that can be detected by LC-MS.
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent such as 1,4-dioxane.
-
Derivatization Reaction: Add an azide with a suitable tag (e.g., p-bromobenzyl azide for enhanced MS detection) and a ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂). The reaction is typically heated to ensure completion.[15][16][17]
-
Analysis: The reaction mixture is then analyzed by LC-MS.
c) HPLC Parameters (for Cobalt Complex Derivativization)
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detector: UV-Vis at the wavelength of maximum absorbance for the cobalt complex (typically around 340-360 nm).
-
Injection Volume: 10 µL
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a highly suitable method for the direct quantification of volatile compounds like this compound.
a) Sample Preparation
-
Dilution: Dilute a precise aliquot of the reaction mixture in a volatile solvent (e.g., hexane, ethyl acetate).
-
Internal Standard: For improved accuracy and precision, add a known concentration of an internal standard that does not co-elute with any components of the reaction mixture (e.g., dodecane).
b) GC-FID Parameters
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio).
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute concentration of an analyte without the need for a calibration curve of the analyte itself.
a) Sample Preparation
-
Sample Weighing: Accurately weigh a specific amount of the reaction mixture.
-
Internal Standard: Accurately weigh and add a certified internal standard. The internal standard must have a signal in a clean region of the NMR spectrum, be stable, and not react with the sample components. Common internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.[18]
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
b) NMR Acquisition Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): This is a critical parameter and must be set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full magnetization recovery between scans. This is typically in the range of 30-60 seconds.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for <1% integration error) for the signals being quantified.[19]
-
Data Processing: Apply careful phasing and baseline correction to the acquired spectrum.
c) Quantification Calculation
The concentration of the analyte is calculated using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Visualizations of Experimental Workflows and Method Comparison
Caption: HPLC with pre-column derivatization workflow.
Caption: Decision tree for analytical method selection.
References
- 1. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a Novel RP-HPLC Technique for Simultaneous Estimation of Lignocaine Hydrochloride and Tibezonium Iodide: Greenness Estimation Using AGREE Penalties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimized Method for Determination 57 Volatile Organic Compounds in Nitrogen Using GC × GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digital.csic.es [digital.csic.es]
- 12. agilent.com [agilent.com]
- 13. Method Validation, Accuracy, and LOQ - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Kinetic Profile of 6-Methoxyhex-1-yne in Cycloaddition Reactions: A Comparative Guide
The reactivity of an alkyne in cycloaddition reactions is primarily governed by electronic and steric factors. For 6-methoxyhex-1-yne, the terminal alkyne provides a reactive site for reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Diels-Alder reactions. The methoxy group, being electron-donating, is expected to have a modest electronic influence on the alkyne due to the insulating effect of the four-carbon chain. Therefore, its kinetic behavior is anticipated to be similar to that of other terminal alkynes with alkyl chains of comparable length.
Comparison with Alternative Alkynes in Azide-Alkyne Cycloaddition
The CuAAC reaction is a cornerstone of click chemistry, valued for its high efficiency and regioselectivity. The rate of this reaction is influenced by the nature of the alkyne, the azide, the copper catalyst, and the solvent. For terminal alkynes, steric hindrance around the alkyne terminus can play a significant role in the reaction kinetics.
Below is a table comparing the expected kinetic parameters of this compound with other common terminal alkynes in a typical CuAAC reaction. The data for the alternative alkynes are sourced from literature, while the values for this compound are projected based on its structural similarity to hex-1-yne.
| Alkyne | Expected Relative Rate | Key Structural Feature | Reference for Kinetic Data |
| This compound | Similar to Hex-1-yne | Terminal alkyne with a methoxy group on the alkyl chain | Projected |
| Phenylacetylene | Faster | Electron-withdrawing phenyl group | [1] |
| Hex-1-yne | Baseline | Simple terminal alkyl alkyne | N/A |
| Propargyl alcohol | Slower | Hydroxyl group can coordinate with the catalyst | [2] |
Diels-Alder Reaction Kinetics
In the context of Diels-Alder reactions, terminal alkynes can act as dienophiles. The rate of a Diels-Alder reaction is sensitive to the electronic properties of both the diene and the dienophile.[3][4] Electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes (normal electron-demand Diels-Alder).[3] Conversely, electron-donating groups on the dienophile can enhance its reactivity towards electron-poor dienes (inverse electron-demand Diels-Alder).
Given the electron-donating nature of the methoxy group, which is somewhat attenuated by the alkyl chain, this compound is expected to be a moderately activated dienophile in inverse electron-demand Diels-Alder reactions. In normal electron-demand reactions, its reactivity is likely to be comparable to that of other simple terminal alkynes.
Experimental Protocols
Accurate kinetic studies of cycloaddition reactions are crucial for understanding reaction mechanisms and optimizing conditions. Below are detailed methodologies for key experiments.
Kinetic Analysis of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To determine the rate constant of the CuAAC reaction between an alkyne and an azide.
Materials:
-
Alkyne (e.g., this compound)
-
Azide (e.g., benzyl azide)
-
Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate)
-
Ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
-
Internal standard for analysis (e.g., dodecane)
-
Reaction vessel with a magnetic stirrer and temperature control
Procedure:
-
Prepare stock solutions of the alkyne, azide, copper catalyst, ligand, and internal standard in the chosen solvent.
-
In a reaction vessel maintained at a constant temperature, combine the alkyne, azide, and internal standard solutions.
-
Initiate the reaction by adding the copper catalyst and ligand solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a solution of EDTA to chelate the copper).
-
Analyze the quenched samples using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products.
-
Plot the concentration of the limiting reactant versus time and fit the data to the appropriate rate law (typically second-order) to determine the rate constant.
Kinetic Analysis of Diels-Alder Reactions
Objective: To determine the rate constant and activation parameters of a Diels-Alder reaction.
Materials:
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., this compound)
-
Solvent (e.g., toluene, dichloromethane)
-
Reaction vessel with a reflux condenser, magnetic stirrer, and temperature control
-
Internal standard for analysis
Procedure:
-
Prepare stock solutions of the diene, dienophile, and internal standard in the chosen solvent.
-
In a reaction vessel equipped with a reflux condenser and maintained at a constant temperature, combine the diene and internal standard solutions.
-
Initiate the reaction by adding the dienophile solution.
-
Monitor the reaction progress over time by withdrawing aliquots and analyzing them by GC, HPLC, or NMR to determine the concentrations of the reactants and the Diels-Alder adduct.
-
To determine the activation parameters (activation energy, Eₐ, and pre-exponential factor, A), repeat the experiment at several different temperatures.
-
Calculate the rate constant (k) at each temperature.
-
Plot ln(k) versus 1/T (Arrhenius plot) to determine Eₐ from the slope (-Eₐ/R) and A from the y-intercept (ln(A)).
Visualizations
The following diagrams illustrate the general signaling pathway for a catalyzed cycloaddition reaction and a typical experimental workflow for kinetic analysis.
Caption: Generalized mechanism of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for a typical kinetic study of a cycloaddition reaction.
References
comparative cost analysis of different synthetic routes to 6-Methoxyhex-1-yne
For Researchers, Scientists, and Drug Development Professionals
6-Methoxyhex-1-yne is a valuable building block in organic synthesis, finding applications in the pharmaceutical and materials science industries. Its synthesis can be approached through various routes, each with its own set of advantages and disadvantages concerning cost, efficiency, and scalability. This guide provides an objective comparison of two primary synthetic pathways to this compound: the Williamson ether synthesis and a Grignard-based approach. The analysis is supported by detailed experimental protocols and a cost breakdown of the required reagents.
Comparative Cost and Yield Analysis
The following table summarizes the estimated costs and reported yields for the two synthetic routes. The costs are based on currently available prices from major chemical suppliers and are normalized to a per-mole basis for the final product to facilitate a direct comparison.
| Route | Key Transformation | Starting Materials | Reagents | Solvents | Yield (%) | Estimated Cost per Mole of Product ($) |
| 1 | Williamson Ether Synthesis | 5-Hexyn-1-ol, Methyl Iodide | Sodium Hydride | Tetrahydrofuran (THF) | ~85-95% | 150 - 200 |
| 2 | Grignard Reaction | 1-Bromo-4-methoxybutane, Propargyl Bromide | Magnesium, Iodine | Diethyl Ether, Toluene | ~60-70% | 250 - 350 |
Note: Costs are estimates and can vary based on supplier, purity, and scale. Yields are based on literature precedents for similar reactions and may vary depending on experimental conditions.
Synthetic Route Diagrams
The logical workflows for the two synthetic routes are depicted below using Graphviz diagrams.
Caption: Route 1: Williamson Ether Synthesis of this compound.
Caption: Route 2: Grignard-based Synthesis of this compound.
Experimental Protocols
Route 1: Williamson Ether Synthesis
This method involves the deprotonation of 5-hexyn-1-ol followed by nucleophilic substitution with methyl iodide.
Materials:
-
5-Hexyn-1-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 5-hexyn-1-ol (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
The mixture is cooled back to 0 °C, and methyl iodide (1.2 eq.) is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography to afford this compound.
Route 2: Grignard Reaction
This route utilizes the formation of a Grignard reagent from 1-bromo-4-methoxybutane, which then couples with propargyl bromide.
Materials:
-
1-Bromo-4-methoxybutane
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous diethyl ether
-
Propargyl bromide (80% solution in toluene)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 eq.) and a crystal of iodine are placed.
-
A solution of 1-bromo-4-methoxybutane (1.0 eq.) in anhydrous diethyl ether is added portion-wise to initiate the Grignard reaction.
-
Once the reaction has initiated (as evidenced by heat evolution and disappearance of the iodine color), the remaining solution of the bromide is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
The Grignard solution is then cooled to 0 °C, and a solution of propargyl bromide (0.9 eq.) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography to yield this compound.
Conclusion
Both the Williamson ether synthesis and the Grignard-based approach are viable methods for the preparation of this compound. The Williamson ether synthesis (Route 1) offers a higher yield and is generally more cost-effective for laboratory-scale synthesis, primarily due to the lower cost of the starting materials and reagents per mole of product. The Grignard reaction (Route 2), while a classic and powerful C-C bond-forming reaction, tends to be more expensive for this specific target due to the higher cost of the haloalkane starting materials. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, budget, and available starting materials. For larger-scale production, a more detailed process optimization and cost analysis would be necessary for both routes.
Safety Operating Guide
Personal protective equipment for handling 6-Methoxyhex-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 6-Methoxyhex-1-yne. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard.[3] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[3][4] | Protects against splashes and potential projectiles. |
| Hand Protection | Nitrile or neoprene gloves should be used for splash protection.[3][5] For prolonged contact or immersion, laminate film gloves (e.g., Silver Shield®) are recommended.[5] Always inspect gloves for integrity before use and replace them frequently.[3][5] | Provides a barrier against skin contact. Different glove materials offer varying levels of protection against organic solvents; selecting the appropriate glove is critical.[5][6] |
| Skin and Body Protection | A flame-retardant lab coat should be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are required.[3] Avoid synthetic clothing like polyester.[3] For large quantities or splash risks, a chemical-resistant apron is advised.[7] | Protects skin from accidental splashes and contact. Natural fiber clothing is less likely to melt and adhere to the skin in case of a fire compared to synthetics. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8][9] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][10] | Prevents inhalation of potentially harmful vapors. Engineering controls are the primary line of defense.[3] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following protocol is necessary to minimize risks during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Methodology:
-
Preparation:
-
Put on all required personal protective equipment as detailed in Table 1.
-
Verify that the chemical fume hood has a current inspection sticker and is functioning correctly.
-
Ensure a spill kit containing absorbent materials suitable for flammable liquids is readily accessible.
-
Locate the nearest fire extinguisher and safety shower/eyewash station.
-
-
Handling:
-
When transferring the chemical, ground and bond the container and receiving equipment to prevent static discharge.[2]
-
Perform all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Keep the container tightly closed when not in use to prevent the escape of vapors.[2]
-
Avoid contact with heat, sparks, open flames, and other ignition sources.[2]
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, use a spill kit with an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[8] |
| Contaminated Materials | Any materials contaminated with this compound (e.g., gloves, absorbent pads, filter paper) must be disposed of as hazardous waste. |
| Empty Containers | Empty containers may retain product residue and vapors and should be treated as hazardous.[2] Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label on the empty container before disposal or recycling, following institutional guidelines. |
Waste Segregation and Storage:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Store the waste container in a well-ventilated area, away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[1]
By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. airgas.com [airgas.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 8. targetmol.com [targetmol.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
